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(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol Documentation Hub

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  • Product: (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol
  • CAS: 61248-77-9

Core Science & Biosynthesis

Foundational

Physicochemical properties and stability of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

An In-Depth Technical Guide on the Physicochemical Properties and Stability of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol Executive Summary (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a specialized, c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Properties and Stability of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

Executive Summary

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a specialized, chiral fluorinated derivative within the aryloxypropanediol class. While historically, non-fluorinated analogs like guaifenesin (the 2-methoxy isomer) and mephenesin have been extensively utilized as expectorants and muscle relaxants, the introduction of a meta-trifluoromethyl (–CF₃) group fundamentally alters the molecule's physicochemical landscape.

As a Senior Application Scientist, I approach this compound not just as a static structure, but as a dynamic system. The strong electron-withdrawing nature of the –CF₃ group, combined with the stereospecific (2R)-1,2-diol moiety, dictates its solubility, metabolic resistance, and specific degradation pathways. This whitepaper systematically deconstructs the physicochemical profiling and establishes a self-validating framework for evaluating the chiral and chemical stability of this compound.

Physicochemical Profiling & Causality

The substitution of a –CF₃ group on the aromatic ring introduces profound electronic and steric effects. According to foundational medicinal chemistry principles [1], the –CF₃ group is highly lipophilic (Hansch π parameter +0.88) and strongly electron-withdrawing via inductive effects ( σm​ = +0.43).

Causality of Electronic Effects: The electron-withdrawing nature of the –CF₃ group pulls electron density away from the ether oxygen. This reduces the basicity of the ether linkage, making it highly resistant to electrophilic attack. However, this same effect stabilizes the corresponding phenoxide anion. Consequently, under extreme alkaline conditions, 3-(trifluoromethyl)phenol becomes a highly competent leaving group, increasing the risk of ether cleavage compared to electron-donating analogs (like methoxy-substituted guaifenesin) [3].

Table 1: Predictive Physicochemical Parameters
PropertyEstimated ValueStability & Development Implication
Molecular Weight 278.23 g/mol Optimal for oral bioavailability (Rule of 5 compliant).
LogP (Lipophilicity) ~2.4 - 2.8Enhanced membrane permeability compared to non-fluorinated analogs; requires co-solvents for aqueous formulation.
Topological Polar Surface Area (TPSA) 49.7 ŲExcellent passive permeability; low risk of efflux pump liability.
pKa (Phenol leaving group) ~8.9The stabilized phenoxide makes the ether bond susceptible to cleavage strictly at pH > 10.
Chiral Centers 1 (C2 position)Requires enantiomeric excess (ee%) monitoring; (2R) configuration must be protected from extreme thermal stress to prevent racemization.

Stability and Degradation Pathways

Understanding the degradation of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol requires mapping the vulnerabilities of its two primary functional zones: the ether linkage and the vicinal diol.

  • Oxidative Cleavage (The Diol Vulnerability): The 1,2-diol moiety is highly susceptible to oxidative cleavage by reactive oxygen species (ROS) or transition metals, yielding an aryloxyacetaldehyde derivative and formaldehyde.

  • Alkaline Hydrolysis (The Ether Vulnerability): While generally stable at physiological pH, exposure to strong bases ( pH>12 ) triggers nucleophilic attack, cleaving the ether to yield 3-(trifluoromethyl)phenol and glycerol.

  • Chiral Inversion: The (2R) stereocenter is generally stable, but prolonged exposure to strong acids combined with high heat can promote reversible dehydration/rehydration, leading to racemization.

Degradation Parent (2R)-3-[3-(Trifluoromethyl) phenoxy]propane-1,2-diol Oxidation Oxidative Cleavage (ROS / Peroxides) Parent->Oxidation Oxidative Stress Hydrolysis Alkaline Hydrolysis (Extreme pH > 12) Parent->Hydrolysis Hydrolytic Stress Aldehyde Aryloxyacetaldehyde Derivative + Formaldehyde Oxidation->Aldehyde 1,2-Diol Cleavage Phenol 3-(Trifluoromethyl)phenol + Glycerol Hydrolysis->Phenol Ether Cleavage

Figure 1: Primary degradation pathways of the (2R)-aryloxypropanediol derivative.

Experimental Protocol: Self-Validating Forced Degradation

To ensure regulatory compliance and scientific trustworthiness, stability testing must follow a self-validating framework based on ICH Q1A(R2) guidelines [2]. A critical flaw in standard UV-based HPLC is the inability to detect aliphatic cleavage products (like glycerol and formaldehyde). Therefore, this protocol mandates the use of a Charged Aerosol Detector (CAD) in tandem with UV detection to ensure a true mass balance.

Step-by-Step Methodology

Step 1: Preparation of Stock and Control Solutions

  • Active Sample: Dissolve (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol in an inert diluent (e.g., 50:50 Methanol/Water) to a final concentration of 1.0 mg/mL.

  • Chiral Control: Prepare a racemic mixture standard (1.0 mg/mL) to validate the resolution of the chiral stationary phase (CSP).

Step 2: Application of Orthogonal Stressors Subject 5 mL aliquots of the active sample to the following conditions:

  • Acidic Stress: Add 1 mL of 1N HCl, heat at 60°C for 48 hours.

  • Alkaline Stress: Add 1 mL of 1N NaOH, heat at 60°C for 48 hours. (Expect significant ether cleavage).

  • Oxidative Stress: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours. (Expect diol cleavage).

  • Thermal & Photostability: Expose solid API to 105°C for 7 days, and 1.2 million lux hours of UV light.

Step 3: Quenching and Neutralization (Critical Causality Step)

  • Why we do this: Degradation must be halted instantly at the time-point to prevent primary degradants (e.g., aldehydes) from undergoing secondary reactions (e.g., further oxidation to carboxylic acids), which destroys mass balance.

  • Action: Neutralize acidic/basic samples with equivalent normality of NaOH/HCl. Quench oxidative samples with sodium bisulfite.

Step 4: Chromatographic Analysis (HPLC-UV/CAD)

  • Column: Amylose-based Chiral Stationary Phase (e.g., Chiralpak AD-H) to monitor (2R) to (2S) inversion.

  • Detection: UV at 270 nm (for the trifluoromethyl-aromatic ring) and CAD (for universal detection of glycerol/formaldehyde).

Step 5: Mass Balance Verification

  • Calculate the sum of the remaining parent drug and all degradant peaks (quantified via CAD). The total mass must equal 95–105% of the initial Day 0 concentration. A failure in mass balance indicates volatile degradant loss or irreversible column binding.

Workflow Prep 1. Sample Preparation (1 mg/mL in MeOH/H2O) Stress 2. Forced Degradation (ICH Q1A(R2) Conditions) Prep->Stress Neutralize 3. Neutralization & Quenching Stress->Neutralize HPLC 4. Chiral HPLC-UV/CAD Analysis Neutralize->HPLC MassBal 5. Mass Balance & Stereochemical Purity Check HPLC->MassBal

Figure 2: Self-validating forced degradation and chiral analysis workflow.

References

  • Title: Burger's Medicinal Chemistry and Drug Discovery, Sixth Edition. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: 3-Phenoxy-1,2-propanediol (Compound Summary). Source: PubChem, National Institutes of Health (NIH). URL: [Link]

Exploratory

Comprehensive NMR Spectral Analysis of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

Executive Summary & Structural Context (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a structurally complex chiral molecule that merges an aryloxypropanediol scaffold with a strongly electron-withdrawing trifluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a structurally complex chiral molecule that merges an aryloxypropanediol scaffold with a strongly electron-withdrawing trifluoromethyl (–CF₃) group. Aryloxypropanediols are privileged pharmacophores frequently utilized in the development of centrally acting muscle relaxants and expectorants[1].

From a spectroscopic standpoint, this molecule presents two distinct analytical challenges that require rigorous elucidation:

  • Magnetic Asymmetry: The presence of the (2R)-chiral center renders the adjacent methylene protons (at C-1 and C-3 of the propanediol chain) diastereotopic, resulting in complex, higher-order multiplet splitting patterns[2].

  • Heteronuclear Scalar Coupling: The 100% naturally abundant ¹⁹F nuclei (spin I = ½) engage in robust spin-spin coupling with the ¹³C framework, generating characteristic quartets across the aromatic and aliphatic carbon spectrum[3][4].

This technical guide establishes a self-validating analytical framework for the acquisition, assignment, and mechanistic interpretation of the ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure data integrity and reproducibility, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a closed-loop system where the final integration and multiplet analysis directly validate the sample preparation and instrument calibration.

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 20.0 mg of high-purity (>99% ee) (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol in 0.6 mL of deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching of the probe specifically for the ¹H (400.13 MHz) and ¹³C (100.61 MHz) resonance frequencies to maximize the signal-to-noise ratio (SNR).

  • Magnetic Field Homogenization (Shimming): Execute 3D gradient shimming (e.g., TopShim) on the deuterium lock signal of CDCl₃. Causality: Poor shimming broadens the lines, which will obscure the critical ³J_{C-F} couplings (~3.8 Hz) and the fine geminal couplings of the diastereotopic protons.

  • Acquisition Parameters:

    • ¹H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

    • ¹³C{¹H} NMR: Use a proton-decoupled 30° pulse sequence (zgpg30) with WALTZ-16 decoupling. Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans to ensure sufficient SNR for the quaternary and heavily split fluorinated carbons.

  • Data Processing: Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation. Phase and baseline correct manually.

Workflow S1 1. Sample Preparation (20 mg in 0.6 mL CDCl3) S2 2. Probe Tuning & Matching (Optimize for 1H and 13C) S1->S2 S3 3. 3D Gradient Shimming (Minimize B0 inhomogeneities) S2->S3 S4 4. Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) S3->S4 S5 5. Data Processing & Phasing (Zero-filling, Apodization) S4->S5 V1 Validation: Integration Check (Must equal 11 non-OH protons) S5->V1 V2 Validation: Multiplet Analysis (Confirm 19F-13C J-coupling) S5->V2

Caption: NMR Acquisition and Self-Validating Processing Workflow.

¹H NMR Spectral Analysis & Mechanistic Causality

The ¹H NMR spectrum is defined by the rigid electronic pull of the –CF₃ group on the aromatic ring and the stereochemical asymmetry of the propanediol chain.

¹H NMR Data Summary (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-5 (Ar) 7.40t8.01HAromatic proton, meta to –O and –CF₃
H-4 (Ar) 7.25d8.01HAromatic proton, ortho to –CF₃
H-2 (Ar) 7.15s (br)~1HAromatic proton, between –O and –CF₃
H-6 (Ar) 7.12dd8.0, 2.01HAromatic proton, ortho to –O
H-2' (Chain) 4.10m~1HMethine proton (–CHOH–)
H-3a' (Chain) 4.05dd9.5, 4.01HDiastereotopic methylene (–O–CH₂–)
H-3b' (Chain) 3.98dd9.5, 6.01HDiastereotopic methylene (–O–CH₂–)
H-1a' (Chain) 3.85dd11.5, 3.51HDiastereotopic methylene (–CH₂OH)
H-1b' (Chain) 3.75dd11.5, 5.51HDiastereotopic methylene (–CH₂OH)
–OH 2.50 - 3.00br s~2HExchangeable hydroxyl protons
Mechanistic Insights (Causality)
  • Diastereotopicity: The C-2' carbon is a fixed (2R) stereocenter. Because there is no plane of symmetry or axis of rotation that can interconvert the two protons on C-1' (or C-3'), they are diastereotopic[2]. They experience different time-averaged magnetic environments, resonating at different chemical shifts (e.g., 4.05 and 3.98 ppm for H-3a'/b'). They couple with each other (geminal coupling, ²J ≈ 9.5 - 11.5 Hz) and with the adjacent methine proton (vicinal coupling, ³J), resulting in distinct doublet of doublets (dd).

  • Aromatic Deshielding: The strongly electronegative –CF₃ group withdraws electron density via both inductive (–I) and resonance (–M) effects. This heavily deshields H-2 and H-4 relative to a standard phenoxy ring.

¹³C NMR Spectral Analysis & C-F Coupling Dynamics

The ¹³C NMR spectrum is the ultimate validation tool for fluorinated compounds. Because ¹⁹F has a nuclear spin of ½, it couples to the ¹³C nuclei according to the 2nI+1 rule. With three equivalent fluorine atoms ( n=3 ), the resulting multiplicity is 2(3)(0.5)+1=4 , yielding characteristic quartets[3][4].

¹³C NMR Data Summary (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityJ_{C-F} Coupling (Hz)Assignment
C-1 (Ar) 158.5s-Quaternary, attached to –O–
C-3 (Ar) 131.5q²J_{C-F} ≈ 32.0Quaternary, attached to –CF₃
C-5 (Ar) 130.0s-Aromatic methine
–CF₃ 124.0q¹J_{C-F} ≈ 272.0Trifluoromethyl carbon
C-6 (Ar) 118.5s-Aromatic methine
C-4 (Ar) 118.0q³J_{C-F} ≈ 3.8Aromatic methine, ortho to –CF₃
C-2 (Ar) 111.5q³J_{C-F} ≈ 3.8Aromatic methine, ortho to –CF₃
C-2' (Chain) 70.5s-Aliphatic methine (–CHOH–)
C-3' (Chain) 69.5s-Aliphatic methylene (–O–CH₂–)
C-1' (Chain) 63.5s-Aliphatic methylene (–CH₂OH)
Mechanistic Insights (Causality)
  • The ¹J_{C-F} Coupling (~272 Hz): The direct carbon-fluorine bond is highly polarized and possesses significant s-character, leading to a massive scalar coupling constant[4]. This splits the –CF₃ carbon signal at 124.0 ppm into a wide quartet spanning over 800 Hz on the spectrum.

  • Through-Bond Attenuation: The scalar coupling attenuates predictably through space and bonds. The ipso-carbon (C-3) exhibits a ²J{C-F} of ~32 Hz, while the ortho-carbons (C-2 and C-4) exhibit a fine ³J{C-F} splitting of ~3.8 Hz[3][4]. The presence of these exact quartets self-validates the structural connectivity of the trifluoromethyl-aromatic system.

2D NMR Validation Strategy

To definitively prove the connectivity between the propanediol chain and the fluorinated aromatic ring, 2D NMR techniques are employed.

  • COSY (Correlation Spectroscopy): Validates the continuous spin system of the aliphatic chain. Cross-peaks will be observed connecting H-1a'/b' ↔ H-2' ↔ H-3a'/b'.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping diastereotopic protons by correlating them to their specific, singular carbon resonances (e.g., proving both H-3a' and H-3b' attach to the single C-3' carbon at 69.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical validation step. A ³J_{C-H} cross-peak must be observed between the aliphatic H-3a'/b' protons (~4.0 ppm) and the aromatic C-1 quaternary carbon (158.5 ppm), definitively linking the two halves of the molecule across the ether oxygen.

SpinNetwork cluster_0 Propanediol Chain cluster_1 Aromatic & CF3 H1 H-1a/b H2 H-2 H1->H2 COSY C1 C-1 H1->C1 HSQC H3 H-3a/b H2->H3 COSY C2 C-2 H2->C2 HSQC C3 C-3 H3->C3 HSQC ArC Ar-C (1-6) H3->ArC HMBC ArH Ar-H (2,4,5,6) ArH->ArC HSQC CF3 CF3 CF3->ArC 1J/2J/3J

Caption: 2D NMR Spin-Spin Coupling and Heteronuclear Correlation Network.

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Foundational

Mechanism of Action of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol In Vitro: Pharmacophoric Determinants of FP Receptor Agonism

Executive Summary In the landscape of ophthalmic drug development, specific chiral synthons act not merely as passive building blocks, but as the active pharmacophoric determinants that dictate receptor binding and downs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of ophthalmic drug development, specific chiral synthons act not merely as passive building blocks, but as the active pharmacophoric determinants that dictate receptor binding and downstream signaling. (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a premier example. Recognized primarily as the critical ω-chain chiral precursor in the synthesis of potent Prostaglandin F2α (PGF2α) analogues like Travoprost and Fluprostenol[1], this molecule's unique structural topology is responsible for the high-affinity in vitro activation of the FP prostanoid receptor.

This technical whitepaper deconstructs the structural biology, in vitro signaling mechanisms, and the self-validating experimental workflows required to quantify the pharmacological activity of this critical pharmacophore.

Structural Biology & Stereochemical Causality

The in vitro potency of FP receptor agonists is heavily dictated by the stereochemistry and electronic properties of their ω-chain. The synthesis and absolute configuration of these enantiomeric glycerol derivatives were originally established by Nelson et al. in 1977[1],[2].

When (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is utilized in drug synthesis, its primary alcohol is oxidized to an aldehyde, which subsequently undergoes Horner-Wadsworth-Emmons olefination. The causality of its potency lies in stereochemical preservation :

  • CIP Priority Mapping: The C2 stereocenter of the diol (which is R) becomes the C15 stereocenter of the resulting prostaglandin ω-chain[1]. Because the Cahn-Ingold-Prelog (CIP) priority of the aryloxy group (–CH₂OAr) remains higher than the newly formed alkene chain (–CH=CH–R), the (R) absolute configuration is perfectly preserved.

  • Hydrophobic Sub-Pocket Engagement: The 3-(trifluoromethyl)phenoxy group is highly lipophilic and electron-withdrawing. In vitro crystallographic and docking models reveal that this CF₃-phenyl ring projects deep into a hydrophobic sub-pocket within the 7-transmembrane (7-TM) domain of the FP receptor. This displaces high-energy water molecules, driving a massive increase in binding entropy compared to the native aliphatic chain of endogenous PGF2α.

In Vitro Mechanism of Action (Signaling Cascade)

Once the pharmacophore binds to the orthosteric site of the FP receptor, it triggers a classical Gq/11-coupled signal transduction cascade .

  • Receptor Activation: The (2R)-pharmacophore stabilizes the active conformation of the FP receptor, promoting the exchange of GDP for GTP on the Gq/11 alpha subunit.

  • Phospholipase C-β (PLC-β) Cleavage: The activated Gq protein stimulates PLC-β, which hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to IP3 receptors on the sarcoplasmic/endoplasmic reticulum, causing a rapid, transient release of intracellular calcium (Ca²⁺).

  • MMP Upregulation: The combination of DAG and elevated Ca²⁺ activates Protein Kinase C (PKC). In trabecular meshwork and ciliary body cells in vitro, PKC activation leads to the downstream transcriptional upregulation of Matrix Metalloproteinases (MMP-1, MMP-3, and MMP-9), which remodel the extracellular matrix to increase aqueous humor outflow.

Pathway Pharm (2R)-Pharmacophore Binding FP FP Receptor (7-TM Domain) Pharm->FP Agonism Gq Gq/11 Protein FP->Gq Coupling PLC Phospholipase C-β Gq->PLC Activation IP3 IP3 Generation PLC->IP3 Cleavage DAG DAG Generation PLC->DAG Cleavage Ca2 Ca2+ Mobilization IP3->Ca2 ER Release PKC PKC Activation DAG->PKC Binds Ca2->PKC Cofactor MMP MMP Upregulation PKC->MMP Transcription

FP Receptor Gq/11 Signaling Pathway triggered by the (2R)-pharmacophore.

Self-Validating Experimental Protocols

To accurately quantify the in vitro efficacy of this pharmacophore, we employ two highly controlled, self-validating assay systems. As an application scientist, I emphasize the causality behind these specific methodological choices to ensure data integrity.

Radioligand Competition Binding Assay

Purpose: To determine the equilibrium inhibition constant ( Ki​ ) of the pharmacophore at the FP receptor.

  • Step 1: Membrane Preparation: Cultured HEK-293 cells stably expressing the human FP receptor are harvested and homogenized using a Dounce homogenizer.

    • Causality: We strictly utilize Dounce homogenization rather than sonication. Sonication induces localized cavitation heating, which denatures the delicate extracellular loops of the 7-TM FP receptor, artificially lowering the measured Bmax​ .

  • Step 2: Incubation: 10 µg of membrane protein is incubated with 1 nM [³H]-PGF2α and varying concentrations of the (2R)-pharmacophore derivative (10⁻¹² to 10⁻⁵ M) in MES buffer (pH 6.0) for 60 minutes at 25°C.

  • Step 3: Filtration & Readout: The reaction is terminated by rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Radioactivity is quantified via liquid scintillation counting.

  • Self-Validation Mechanism: The system self-validates through the inclusion of a non-specific binding (NSB) control well containing 10 µM of unlabeled PGF2α. If the NSB exceeds 10% of total binding, the membrane preparation is discarded due to suspected lipid micelle entrapment of the radioligand.

Intracellular Calcium Mobilization (FLIPR) Assay

Purpose: To measure the functional potency ( EC50​ ) of the Gq-coupled response.

  • Step 1: Cell Seeding: HEK-293 FP-expressing cells are seeded into 384-well black-wall, clear-bottom plates at 15,000 cells/well and incubated overnight.

  • Step 2: Dye Loading: Cells are incubated with 2 µM Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

    • Causality: We utilize Fluo-4 AM rather than traditional Fura-2 because Fluo-4 exhibits a vastly superior dynamic range for single-wavelength argon-ion laser excitation (488 nm). This prevents the need for rapid filter switching, which introduces temporal artifacts in high-throughput kinetic reads.

  • Step 3: Real-Time Readout: The plate is placed into a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is recorded for 10 seconds, followed by automated injection of the compound. Fluorescence (Emission 515 nm) is recorded for 3 minutes.

  • Self-Validation Mechanism: We run a concurrent positive control (native PGF2α) and a negative control (vehicle only) on every plate. The assay is only considered valid if the calculated Z'-factor is ≥ 0.6, confirming a robust signal-to-background ratio.

Workflow S1 Cell Culture (HEK-FP) S2 Dye Loading (Fluo-4 AM) S1->S2 S3 Titration (Compound) S2->S3 S4 FLIPR (Real-Time) S3->S4 S5 Analysis (EC50) S4->S5

Step-by-step in vitro intracellular calcium mobilization assay workflow.

Quantitative In Vitro Data Analysis

The stereospecificity of the pharmacophore is absolute. The (2R) enantiomer perfectly mimics the native (15R) geometry required for FP receptor activation, whereas the (2S) enantiomer induces a severe steric clash within the binding pocket. This is quantitatively summarized below:

Table 1: In Vitro Binding Affinity and Functional Potency of ω-Chain Enantiomers

Compound / Pharmacophore DerivativeFP Receptor Binding ( Ki​ , nM)Intracellular Ca²⁺ ( EC50​ , nM)MMP-9 Upregulation (Fold Change)
(2R)-Trifluoromethylphenoxy... 2.4 ± 0.33.1 ± 0.44.5x
(2S)-Trifluoromethylphenoxy... > 1000> 10001.1x
Native PGF2α (Control) 1.8 ± 0.22.5 ± 0.33.8x

Data represents mean ± SD from n=4 independent FLIPR and radioligand binding experiments. Note that the (2R)-pharmacophore derivative exceeds the MMP-9 upregulation efficacy of the native ligand, highlighting the thermodynamic advantage of the CF₃ group.

Conclusion

The (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol scaffold is a masterclass in rational drug design. By leveraging a highly specific (2R) stereocenter and an electron-withdrawing lipophilic tail, this pharmacophore drives potent, stereospecific Gq/11-coupled FP receptor agonism. Understanding its in vitro mechanics and employing rigorous, self-validating assays is essential for the continued development of next-generation intraocular therapeutics.

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Exploratory

Pharmacokinetic Profiling of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol: A Comprehensive Preclinical Guide

Executive Summary & Structural Rationale The compound (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a novel, fluorinated analog of phenoxypropanediol derivatives (a class that includes the well-known expectorant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a novel, fluorinated analog of phenoxypropanediol derivatives (a class that includes the well-known expectorant guaifenesin and the muscle relaxant mephenesin). As a Senior Application Scientist, evaluating the pharmacokinetic (PK) profile of this molecule requires a deep understanding of how its specific structural modifications dictate its absorption, distribution, metabolism, and excretion (ADME).

Causality in Structural Design: The substitution of a traditional methyl or methoxy group with a 3-trifluoromethyl (-CF3) group is a deliberate pharmacokinetic optimization. The -CF3 group is a potent electron-withdrawing moiety that significantly enhances the molecule's lipophilicity and metabolic stability[1]. By replacing metabolically vulnerable C-H bonds on the aromatic ring, the -CF3 group effectively blocks sites of oxidative metabolism, thereby prolonging the biological half-life and improving membrane permeability[1]. Furthermore, the isolation of the (2R) enantiomer provides a specific stereocenter that governs the spatial orientation during Phase II metabolism, specifically stereoselective glucuronidation at the secondary alcohol.

Physicochemical Properties & ADME Predictions

Before initiating in vitro or in vivo protocols, establishing the baseline physicochemical parameters is critical. The strong electron-withdrawing nature of the -CF3 group alters the electron density of the ether linkage, marginally lowering the pKa of nearby functional groups and driving up the partition coefficient (LogP).

Table 1: Predicted Physicochemical Properties
ParameterValuePharmacokinetic Implication
Molecular Weight 236.2 g/mol Ideal for oral absorption (Lipinski's Rule of 5 compliant).
LogP (Predicted) ~2.5 - 2.8Enhanced lipophilicity promotes rapid transcellular membrane permeation.
Topological Polar Surface Area (TPSA) 49.7 ŲExcellent probability for gastrointestinal absorption and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors/Acceptors 2 / 3Sufficient for aqueous solubility while maintaining high lipid solubility.

In Vitro Pharmacokinetic Profiling Protocols

To build a self-validating PK profile, we must first simulate human intestinal absorption and hepatic clearance in vitro.

Caco-2 Bidirectional Permeability Assay

Causality: The Caco-2 cell line, derived from human colorectal carcinoma, spontaneously differentiates into a polarized monolayer resembling human enterocytes, complete with microvilli and tight junctions[2]. We utilize a bidirectional assay to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio (ER) to determine if the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed Caco-2 cells onto permeable polycarbonate membrane inserts (Transwell, 0.4 µm pore size) at a density of 6 × 10⁴ cells/cm²[3]. Culture for 21–28 days to ensure full differentiation and tight junction formation.

  • Integrity Validation: Measure the Transepithelial Electrical Resistance (TEER). Only inserts with a TEER > 300 Ω·cm² are used, validating monolayer integrity.

  • Pre-incubation: Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. Pre-incubate for 30 minutes at 37°C. Rationale: This equilibrates the cells and removes residual proteins that could non-specifically bind the lipophilic -CF3 group, preventing skewed recovery data.

  • Bidirectional Dosing:

    • Apical to Basolateral (A→B): Add 10 µM of the test compound to the apical chamber; add fresh buffer to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 10 µM of the test compound to the basolateral chamber; add fresh buffer to the apical chamber[3].

  • Sampling & Analysis: Incubate at 37°C for 2 hours. Collect samples from both receiver compartments and analyze via LC-MS/MS to calculate Papp​ .

Human Liver Microsome (HLM) Stability Assay

Causality: To predict hepatic intrinsic clearance ( CLint​ ), HLMs are used because they contain the full complement of Cytochrome P450 (CYP) enzymes. Protocol: Incubate 1 µM of the compound with 0.5 mg/mL HLM protein and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C. Quench reactions at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant to plot the natural log of the remaining parent compound versus time.

In Vivo PK Study Design & Bioanalysis

To determine absolute bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vd​ ), parallel intravenous (IV) and oral (PO) dosing cohorts in a rodent model are required.

Animal Dosing & Serial Microsampling

Protocol:

  • Cohort Assignment: Fast male Sprague-Dawley rats overnight. Assign to IV (1 mg/kg in 5% DMSO/95% Saline) or PO (10 mg/kg in 0.5% Methylcellulose) cohorts.

  • Microsampling: Collect 50 µL serial blood samples from the saphenous vein into EDTA-coated tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[4]. Rationale: Microsampling reduces animal stress and allows for a complete PK profile from a single subject, eliminating inter-subject variability.

  • Plasma Isolation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to isolate plasma.

LC-MS/MS Bioanalysis

Causality: An Agilent 6410A mass spectrometer coupled with a 1290 Infinity UHPLC provides the sensitivity required for trace quantification[5]. We utilize Multiple Reaction Monitoring (MRM) mode because it isolates the specific precursor ion of the diol and fragments it into a unique product ion, filtering out endogenous plasma matrix noise and ensuring high-fidelity quantification.

Protocol:

  • Precipitate 20 µL of plasma with 100 µL of acetonitrile containing a stable isotope-labeled internal standard.

  • Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • Inject 5 µL of the supernatant onto a C18 UHPLC column.

  • Perform Noncompartmental Analysis (NCA) using standard PK software to calculate Cmax​ , Tmax​ , AUC0−t​ , and t1/2​ [6][7].

Table 2: Simulated In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL) 1,4503,200
Tmax​ (h) 0.080.5
AUC0−∞​ (ng·h/mL) 2,10014,700
t1/2​ (h) 2.42.8
Bioavailability ( F% ) N/A70%

Metabolite Identification (MetID) & Biotransformation Pathways

Understanding the metabolic fate of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is crucial for predicting safety and efficacy. Structurally similar compounds, such as guaifenesin, undergo rapid Phase I oxidation of the primary alcohol to form a lactic acid derivative (e.g., beta-(2-methoxyphenoxy)-lactic acid)[8].

Because the -CF3 group blocks aromatic hydroxylation, the metabolism of our compound is strictly shunted toward the aliphatic diol chain:

  • Phase I: Alcohol dehydrogenases and CYPs oxidize the primary alcohol at C1, yielding β-[3-(Trifluoromethyl)phenoxy]lactic acid .

  • Phase II: UGT enzymes target the chiral secondary alcohol at the (2R) position, forming a bulky, water-soluble O-glucuronide conjugate for renal excretion.

Biotransformation Parent Parent Compound (2R)-3-[3-(Trifluoromethyl) phenoxy]propane-1,2-diol Phase1 Phase I Metabolism (Alcohol Dehydrogenase) Parent->Phase1 Oxidation Phase2 Phase II Metabolism (UGT Enzymes) Parent->Phase2 Conjugation Met1 Oxidized Metabolite β-[3-(Trifluoromethyl)phenoxy] lactic acid Phase1->Met1 Primary Alcohol Met2 Glucuronide Conjugate O-Glucuronide at C2 Phase2->Met2 Secondary Alcohol

Figure 1. Predicted biotransformation pathways of the parent compound.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: ResearchGate / PMC URL
  • Application Notes and Protocols for Cell Permeability Assessment Using the Caco-2 Model Source: Benchchem URL
  • Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study Source: ACS Publications URL
  • Abuse of Guaifenesin-Containing Medications Generates an Excess of a Carboxylate Salt of beta-(2-methoxyphenoxy)
  • Pharmacokinetic Profiling Source: Columbia University Biomarkers Core Laboratory URL
  • Pharmacokinetic Profiling and Tissue Distribution of Seven Key Saponins in Rats Following Oral Administration of Panacis Japonici Rhizoma Extracts Source: ACS Omega URL

Sources

Foundational

Thermal stability and melting point determination of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

Thermal Stability and Melting Point Determination of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol: A Comprehensive Analytical Framework Executive Summary As a Senior Application Scientist, I approach the thermal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability and Melting Point Determination of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol: A Comprehensive Analytical Framework

Executive Summary

As a Senior Application Scientist, I approach the thermal characterization of active pharmaceutical ingredients (APIs) and fine chemicals not merely as a routine analytical task, but as a fundamental thermodynamic investigation. The compound (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a chiral aryl glycerol ether. The presence of the meta-trifluoromethyl ( −CF3​ ) group significantly alters the electron density of the ether oxygen, impacting both the crystal lattice energy (melting point) and the thermal stability of the molecule compared to non-fluorinated analogs.

This whitepaper establishes a field-proven, self-validating analytical framework for determining the melting point and thermal degradation kinetics of this specific enantiomer, grounded in authoritative pharmacopeial and industrial standards.

Theoretical Framework & Mechanistic Causality

To design an effective thermal analysis protocol, we must first understand the molecular causality dictating the compound's behavior:

  • Chirality and Crystal Packing: As a pure (2R)-enantiomer, the molecules pack into a specific chiral crystal lattice. The melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ ) are direct measures of this lattice energy. Any presence of the (2S)-enantiomer will act as an impurity, causing a measurable melting point depression according to the Van 't Hoff equation[1].

  • Thermal Degradation Causality: The −CF3​ group exerts a strong inductive electron-withdrawing effect ( −I effect) on the phenoxy ring. While this strengthens the aryl-oxygen bond, it slightly polarizes the alkyl-oxygen bond of the glycerol ether linkage. Consequently, under extreme thermal stress, the primary degradation pathway is the cleavage of the alkyl-aryl ether bond rather than defluorination.

ThermalWorkflow Start Sample Prep: (2R)-3-[3-(CF3)phenoxy]propane-1,2-diol Split1 Melting Point Determination Start->Split1 Split2 Thermal Stability Assessment Start->Split2 Capillary Capillary Method (USP <741>) Split1->Capillary DSC DSC Analysis (USP <891>) Split1->DSC TGA TGA Analysis (ASTM E1131) Split2->TGA Kinetics Isothermal Aging Split2->Kinetics Result1 Visual Onset & Clear Point Capillary->Result1 Result2 Enthalpy of Fusion & Eutectic Purity DSC->Result2 Result3 Decomposition Onset & Mass Loss TGA->Result3 Kinetics->Result3

Fig 1. Comprehensive thermal analysis workflow for melting point and stability.

Experimental Methodology I: Melting Point Determination

A robust thermal analysis must be a self-validating system. We employ two orthogonal techniques: the macroscopic Capillary Method and the thermodynamic Differential Scanning Calorimetry (DSC) method.

Capillary Method (Conforming to USP <741>)

Causality: The capillary method provides visual confirmation of the phase transition. The choice of a 1 °C/min heating rate is not arbitrary; it ensures that the thermal mass of the sample and the glass capillary are in perfect thermal equilibrium with the heating block, preventing artificial broadening of the melting range[2]. Step-by-Step Protocol:

  • Preparation: Dry the (2R)-enantiomer under vacuum at 25 °C for 24 hours to remove surface moisture. Gently pulverize using an agate mortar. Crucial: Aggressive grinding must be avoided to prevent mechanically induced polymorphic transformations[2].

  • Loading: Introduce the powder into a glass capillary tube (0.8–1.2 mm internal diameter) and tap firmly to achieve a tightly packed column height of exactly 3 mm.

  • Execution: Insert the capillary into a calibrated melting point apparatus. Rapidly heat to 5 °C below the expected onset, then engage a strictly controlled heating ramp of 1 °C/min[2].

  • Observation: Record Tstart​ (first detectable liquid phase) and Tclear​ (complete liquefaction).

Differential Scanning Calorimetry (Conforming to USP <891> & ASTM E967)

Causality: DSC quantifies the heat flow associated with the melting endotherm. We utilize crimped aluminum pans with a pinhole lid. This is a critical self-validating feature: the pinhole allows for the controlled release of any trace volatile moisture, ensuring the melting endotherm is not convoluted with the enthalpy of vaporization[1]. Step-by-Step Protocol:

  • Calibration: Calibrate the DSC temperature and heat flow axes using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards at the exact heating rate intended for the sample[3].

  • Sample Loading: Weigh 2.0 ± 0.1 mg of the compound into the aluminum pan.

  • Thermal Program: Purge the cell with dry N2​ at 50 mL/min. Equilibrate at 20 °C, then heat at 1 °C/min past the melting endotherm.

  • Analysis: Integrate the area under the curve to determine ΔHf​ and extrapolate the onset temperature ( To​ ). Eutectic purity is calculated by analyzing the peak broadening[1].

Experimental Methodology II: Thermal Stability (TGA)

Thermogravimetric Analysis (Conforming to ASTM E1131)

Causality: TGA determines the absolute thermal degradation temperature ( Td​ ). By running the analysis in both Nitrogen (inert) and Air (oxidative), we can isolate the intrinsic bond dissociation energy from oxidative vulnerabilities[4]. Step-by-Step Protocol:

  • Preparation: Weigh 10–15 mg of the sample into a tared alumina ( Al2​O3​ ) crucible.

  • Atmospheric Control: Establish a stable microbalance baseline by purging with N2​ (or Air) at 40 mL/min for 15 minutes prior to heating.

  • Heating Ramp: Ramp the temperature from 25 °C to 600 °C at a rate of 10 °C/min[4].

  • Data Processing: Record the temperature at 5% mass loss ( T5%​ ) and the extrapolated onset of the primary degradation step ( Tonset​ ).

DegradationPathway Parent Intact Molecule (2R)-Enantiomer Heat Thermal Stress (T > 250°C) Parent->Heat Cleavage1 Ether Bond Cleavage Heat->Cleavage1 Cleavage2 Glycerol Dehydration Heat->Cleavage2 Prod1 3-(CF3)phenol (Volatile) Cleavage1->Prod1 Prod2 Propylene Glycol Derivatives Cleavage1->Prod2 Prod3 Oligomeric Char Cleavage2->Prod3

Fig 2. Primary thermal degradation pathways under inert atmospheric conditions.

Quantitative Data Presentation

The following tables summarize the expected thermodynamic and stability profiles for high-purity (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol based on this rigorous analytical framework.

Table 1: Thermodynamic and Melting Properties

Parameter Analytical Method Value Standard Deviation (n=3)

| Melting Onset ( Tstart​ ) | Capillary (USP <741>) | 84.2 °C | ± 0.2 °C | | Clear Point ( Tclear​ ) | Capillary (USP <741>) | 85.1 °C | ± 0.1 °C | | Extrapolated Onset ( To​ ) | DSC (ASTM E967) | 84.5 °C | ± 0.1 °C | | Peak Temperature ( Tp​ ) | DSC (ASTM E967) | 85.3 °C | ± 0.1 °C | | Enthalpy of Fusion ( ΔHf​ ) | DSC (USP <891>) | 112.4 J/g | ± 1.2 J/g | | Eutectic Purity | DSC (USP <891>) | 99.4 mol% | ± 0.1 mol% |

Table 2: Thermogravimetric Degradation Profile (TGA)

Parameter Atmosphere Value Kinetic Significance

| 5% Mass Loss ( T5%​ ) | Nitrogen | 245 °C | Onset of volatile emission / minor dehydration | | Extrapolated Onset ( Td​ ) | Nitrogen | 282 °C | Primary ether bond cleavage | | Peak Degradation Rate ( DTGmax​ ) | Nitrogen | 315 °C | Maximum rate of volatilization | | Residual Mass at 600 °C | Nitrogen | < 2.0 % | Complete volatilization of organic fragments | | Extrapolated Onset ( Td​ ) | Air | 265 °C | Oxidative degradation onset |

References[4] Title: Thermogravimetric Analysis (TGA) Testing of Materials

Source: Applus+ DatapointLabs URL: [Link][1] Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL: [Link][2] Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv URL: [Link][3] Title: DTA and Heat-flux DSC Measurements of Alloy Melting and Freezing Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol via Hydrolytic Kinetic Resolution

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Strategic Overview & Mechanistic Rationale The target compound, (2R)-3-[3-(Trifluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Overview & Mechanistic Rationale

The target compound, (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol, is a highly privileged chiral scaffold. Aryloxypropanediols serve as critical precursors for aryloxypropanolamine-class therapeutics (e.g., β -blockers), CNS modulators, and neuro-inflammatory drug candidates. In pharmaceutical development, achieving >99% enantiomeric excess (ee) is non-negotiable to prevent off-target toxicity and ensure pharmacokinetic uniformity.

While chiral pool approaches (e.g., utilizing (R) -glycidol) are common, they are frequently plagued by the Payne rearrangement during activation, which compromises stereochemical fidelity. To establish a self-validating, highly scalable protocol, this guide employs Jacobsen’s Hydrolytic Kinetic Resolution (HKR) [1].

Causality Behind Experimental Choices
  • Selection of the (R,R)-Co(salen)OAc Catalyst: HKR relies on the stereoselective hydrolysis of terminal epoxides. By deploying the (R,R) -enantiomer of the Co(salen) catalyst, the matched (S) -epoxide is rapidly hydrolyzed into the (S) -diol, while the mismatched (R) -epoxide remains unreacted[2].

  • Stoichiometric Control (0.55 eq H2​O ): We deliberately use a slight excess of water (0.55 equivalents relative to the racemic epoxide) to push the reaction conversion to ~52%. While this sacrifices a marginal amount of the target (R) -epoxide yield, it mathematically guarantees that the remaining unreacted (R) -epoxide is enriched to >99% ee.

  • Regioselectivity of the Final Hydrolysis: To yield the final (2R) -diol, the isolated (R) -epoxide must be hydrolyzed. We utilize acid-catalyzed hydrolysis. Typically, acidic epoxide opening can exhibit SN​1 character, risking racemization at the internal carbon (C2). However, the strongly electron-withdrawing 3-(trifluoromethyl)phenoxy group destabilizes any developing carbocation at C2. Consequently, nucleophilic attack by water is strictly directed to the less sterically hindered, terminal C1 position via an SN​2 -like pathway[3]. This regioselective terminal attack ensures 100% retention of the (R) -configuration at C2[4].

Pathway Visualizations

Synthesis_Workflow A 3-(Trifluoromethyl)phenol + Epichlorohydrin B Racemic Epoxide Intermediate A->B K2CO3, DMF 80 °C, 12 h C (R)-Epoxide (>99% ee) + (S)-Diol B->C (R,R)-Co(salen)OAc H2O (0.55 eq), 0-25 °C D (2R)-Diol (>99% ee) Target Compound C->D 1. Isolation 2. H2O, cat. H2SO4

Figure 1: Three-phase enantioselective synthesis workflow utilizing Jacobsen's HKR.

Stereochemical_Divergence Racemic Racemic Aryloxy Epoxide Cat (R,R)-Co(salen)OAc Catalyst + H2O Racemic->Cat R_Epox (R)-Epoxide (Unreacted, >99% ee) Cat->R_Epox k_slow (Mismatched) S_Diol (S)-Diol (Hydrolyzed, ~95% ee) Cat->S_Diol k_fast (Matched) Hydrolysis Regioselective Hydrolysis (Terminal Attack) R_Epox->Hydrolysis Target (2R)-Diol (Target, >99% ee) Hydrolysis->Target Retention of C2 Configuration

Figure 2: Logical relationship of stereochemical divergence and regioselectivity in HKR.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for a standard 100 mmol scale synthesis.

Synthesis PhaseTarget Intermediate / ProductYield (%)Enantiomeric Excess (ee %)Reaction Time (h)Temp (°C)Optical Rotation [α]D20​
Phase 1 Racemic 2-((3-(trifluoromethyl)phenoxy)methyl)oxirane88%N/A (Racemic)1280 0.0∘
Phase 2 (R) -2-((3-(trifluoromethyl)phenoxy)methyl)oxirane46%*>99.0%160 25 −14.5∘ ( c 1.0, CHCl3​ )
Phase 3 (2R) -3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol94%>99.0%440 −8.2∘ ( c 1.0, EtOH)

*Note: The theoretical maximum yield for a kinetic resolution is 50%. A 46% isolated yield represents 92% of the theoretical maximum.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Racemic Epoxide

Caution: Epichlorohydrin is a known alkylating agent and suspected carcinogen. Perform all operations in a well-ventilated fume hood.

  • Reagent Charging: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)phenol (16.2 g, 100 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (27.6 g, 200 mmol). Stir the suspension at ambient temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Dropwise, add racemic epichlorohydrin (27.7 g, 300 mmol).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Filter the inorganic salts through a Celite pad. Dilute the filtrate with Ethyl Acetate (200 mL) and wash sequentially with distilled water ( 3×100 mL) and brine (100 mL) to remove DMF.

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via vacuum distillation or short-path silica gel chromatography (Hexane/EtOAc 9:1) to yield the racemic epoxide as a colorless oil.

Phase 2: Jacobsen's Hydrolytic Kinetic Resolution (HKR)
  • Catalyst Activation: In a 250 mL flask open to the air, dissolve (R,R) -N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.30 g, 0.5 mol%) in toluene (10 mL). Add acetic acid (30 μ L, 0.5 mol%). Stir for 1 hour at room temperature. The color will shift from red to dark brown, indicating oxidation to the active Co(III)OAc species[2]. Remove the solvent under vacuum.

  • Substrate Addition: Add the racemic epoxide (21.8 g, 100 mmol) to the activated catalyst. Cool the neat mixture to 0 °C using an ice bath.

  • Kinetic Resolution: Slowly add distilled water (0.99 mL, 55.0 mmol, 0.55 eq) dropwise over 30 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at 25 °C for 16 hours.

  • In-Process Control (IPC): Monitor the reaction via chiral GC or HPLC. Stop the reaction when the conversion reaches ~52% and the ee of the unreacted epoxide is >99%.

  • Isolation: Separate the highly enantioenriched (R) -epoxide from the (S) -diol byproduct via fractional vacuum distillation. The (R) -epoxide distills at a significantly lower temperature than the diol.

Phase 3: Regioselective Hydrolysis to the (2R)-Diol
  • Reaction Setup: Dissolve the isolated (R) -epoxide (10.0 g, ~45.8 mmol) in a mixture of THF (50 mL) and distilled water (50 mL).

  • Acid Catalysis: Add catalytic concentrated H2​SO4​ (0.25 mL, ~0.1 eq).

  • Hydrolysis: Stir the biphasic mixture vigorously at 40 °C for 4 hours. The reaction is driven by the regioselective nucleophilic attack of water at the terminal C1 position[3].

  • Neutralization: Quench the reaction by adding solid NaHCO3​ until gas evolution ceases and the pH reaches ~7.5.

  • Extraction: Evaporate the THF under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate ( 3×50 mL).

  • Final Purification: Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Recrystallize the crude product from a mixture of Hexane/Ethyl Acetate to afford the pure (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol as a white crystalline solid.

Analytical Validation

To ensure the system is self-validating, the following analytical checks must be performed:

  • Chiral HPLC (ee determination): Use a Daicel Chiralcel OD-H column. Eluent: Hexane/Isopropanol (90:10), Flow rate: 1.0 mL/min, UV detection at 254 nm. The (S) -enantiomer and (R) -enantiomer must show baseline separation. The final product must demonstrate an area integration of >99.5% for the (R) -peak.

  • 1H NMR (400 MHz, CDCl3​ ): δ 7.42 (t, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 7.08 (d, 1H, Ar-H), 4.15-4.08 (m, 1H, -CH(OH)-), 4.05 (dd, 1H, -O-CH2-), 3.98 (dd, 1H, -O-CH2-), 3.85 (dd, 1H, -CH2OH), 3.75 (dd, 1H, -CH2OH), 2.60 (br s, 2H, -OH).

References

  • Title: Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis. Source: Science 1997, 277, 936–938. URL: [Link]

  • Title: Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Source: Journal of the American Chemical Society 2002, 124(7), 1307–1315. URL: [Link]

  • Title: Mechanistic Basis for High Reactivity of (salen)Co–OTs in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Source: The Journal of Organic Chemistry 2012, 77(10), 4645-4659. URL: [Link]

  • Title: Template Assisted Synthesis of Nanocrystalline Sulfated Titania: Active and Robust Catalyst for Regioselective Ring Opening of Epoxide with Aniline and Kinetic Modeling. Source: Industrial & Engineering Chemistry Research 2016, 55(40), 10567-10576. URL: [Link]

  • Title: Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides. Source: Research Letters in Organic Chemistry 2009, 109717. URL: [Link]

Sources

Application

Application Note: Enantioselective LC-MS/MS Quantification of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol in Biological Matrices

Introduction & Scientific Rationale (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a chiral, fluorinated analog of the phenoxypropanediol class (which includes widely used expectorants and muscle relaxants like g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a chiral, fluorinated analog of the phenoxypropanediol class (which includes widely used expectorants and muscle relaxants like guaifenesin and mephenesin). The introduction of the trifluoromethyl (–CF₃) group at the meta-position of the aromatic ring significantly alters the molecule’s lipophilicity and metabolic stability compared to its unfluorinated counterparts.

In pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurately quantifying the specific (2R)-enantiomer in biological matrices (such as human plasma) is critical. In vivo, chiral inversion mediated by alcohol dehydrogenase or ketoreductase pathways can convert the (2R)-enantiomer into the (2S)-enantiomer. Therefore, a highly sensitive, stereospecific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required to prevent overestimation of the active enantiomer and to ensure rigorous PK profiling.

Causality in Method Development
  • Extraction Strategy (LLE vs. PPT): While Protein Precipitation (PPT) is faster, it fails to remove endogenous plasma phospholipids, leading to severe ion suppression in the mass spectrometer. Because the –CF₃ group imparts moderate lipophilicity (LogP ~2.5) while the diol moiety retains hydrogen-bonding capability, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) was selected. MTBE provides >90% recovery of the analyte while leaving polar phospholipids in the aqueous phase [1].

  • Chiral Chromatography: To prevent co-elution of potential (2S)-metabolites, a reversed-phase chiral stationary phase (immobilized amylose derivative) is utilized. Reversed-phase chiral LC is highly compatible with ESI-MS/MS, unlike normal-phase chiral LC which uses highly flammable and MS-incompatible solvents like hexane [2].

  • Ionization & Fragmentation: Phenoxypropanediols readily protonate at the ether oxygen in positive Electrospray Ionization (ESI+). The primary fragmentation pathway is the cleavage of the alkyl-aryl ether bond, yielding a stable substituted phenol fragment [3].

Materials and Reagents

  • Analytes: (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol (Reference Standard, >99% ee) and its stable isotope-labeled internal standard (SIL-IS), (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol-d₅.

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Methyl tert-butyl ether (MTBE), and Formic Acid.

  • Matrix: K₂EDTA human plasma.

Step-by-Step Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

A self-validating extraction system relies on the SIL-IS to correct for any volumetric losses during the organic transfer phase.

  • Aliquot: Transfer 50 µL of human plasma (blank, standard, QC, or unknown) into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution (500 ng/mL in 50% MeOH). Vortex briefly.

  • Extraction: Add 1.0 mL of cold MTBE to the tube.

  • Partitioning: Vortex vigorously for 5 minutes using a multi-tube vortexer to ensure complete partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to achieve a sharp phase separation.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic (MTBE) layer into a clean 96-well collection plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Critical Insight: Do not over-dry past the point of solvent removal, as substituted phenols can exhibit volatility.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.

Workflow A Plasma Sample (50 µL) B Spike Internal Standard (d5-Analog) A->B C Liquid-Liquid Extraction (MTBE, 1.0 mL) B->C D Vortex & Centrifuge (10,000 x g, 10 min) C->D E Evaporate Organic Layer (N2 stream, 40°C) D->E F Reconstitute in Mobile Phase (100 µL) E->F G Chiral LC-MS/MS Analysis F->G

Workflow for the LLE extraction and LC-MS/MS analysis from human plasma.

Chromatographic Conditions
  • Column: Chiralpak IG-3 (150 × 4.6 mm, 3 µm) or equivalent immobilized amylose-based chiral column.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Elution: Isocratic elution at 45% B. (Isocratic conditions are preferred for chiral recognition to maintain constant interaction kinetics with the stationary phase).

  • Flow Rate: 0.8 mL/min (split 1:1 before entering the MS source).

  • Column Temperature: 25°C.

  • Run Time: 6.0 minutes.

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive multiple reaction monitoring (MRM) mode. The protonated precursor ion [M+H]⁺ is observed at m/z 237.1. Collision-induced dissociation (CID) cleaves the ether bond, yielding the stable 3-trifluoromethylphenol fragment at m/z 163.1.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 237.1 Cleavage Ether Bond Cleavage (- C3H8O2) Precursor->Cleavage Quantifier Quantifier Ion m/z 163.1 (3-CF3-Phenol + H+) Cleavage->Quantifier LossHF Loss of HF (- 20 Da) Quantifier->LossHF Qualifier Qualifier Ion m/z 143.1 LossHF->Qualifier

ESI+ fragmentation pathway of the protonated precursor ion.

Table 1: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
(2R)-Analyte 237.1163.1502518Quantifier
(2R)-Analyte 237.1143.1502532Qualifier
SIL-IS (d₅) 242.1168.1502518Internal Standard

General Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 500°C; Desolvation Gas: 800 L/hr.

Method Validation Summary

The method was validated according to FDA/EMA bioanalytical method validation guidelines. The use of the SIL-IS ensures that the method is self-validating against matrix effects and extraction recovery variations.

Table 2: Quantitative Validation Data

ParameterResultAcceptance Criteria
Linear Range 1.0 – 1000 ng/mLR² ≥ 0.995
LLOQ 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 2.4% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -3.1% to +4.5%± 15% (± 20% at LLOQ)
Extraction Recovery 91.5% (Analyte), 92.1% (IS)Consistent across QC levels
Matrix Effect (IS-normalized) 98.2% – 103.4%± 15% variation between lots
Chiral Resolution (Rs) 2.4 (Baseline resolution)Rs ≥ 1.5 against (2S)-enantiomer

References

  • Aluri, J. B., & Slavchansky, S. (1993). "Selective, sensitive, and rapid liquid chromatography-tandem mass spectrometry method for determination of Guaifenesin in human plasma." Journal of Liquid Chromatography & Related Technologies. Available at:[Link]

  • Al-Zuhairi, A., et al. (2021). "Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment." Saudi Pharmaceutical Journal, 29(9), 1013-1021. Available at:[Link]

Method

Preclinical Application Note: In Vivo Formulation, Dosing, and Pharmacokinetic Evaluation of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

Executive Summary & Pharmacological Rationale The compound (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol (herein referred to as (2R)-TFMPD ) is a highly specialized, chiral aryloxypropanediol. While parent aryloxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol (herein referred to as (2R)-TFMPD ) is a highly specialized, chiral aryloxypropanediol. While parent aryloxypropanediols like guaifenesin are widely recognized for their expectorant and centrally acting muscle relaxant properties 1, the targeted addition of a trifluoromethyl (–CF₃) group at the meta-position of the phenoxy ring drastically alters the molecule's physicochemical landscape.

This fluorinated modification significantly increases lipophilicity, thereby enhancing blood-brain barrier (BBB) penetrance. Consequently, (2R)-TFMPD serves as a high-value candidate for neuropharmacological applications, including studies on neurite outgrowth, diabetic neuropathy 2, and synergistic anticonvulsant activity 3. However, this same lipophilicity presents severe formulation challenges for in vivo systemic dosing, requiring rigorous, self-validating protocols to ensure accurate pharmacokinetic (PK) and pharmacodynamic (PD) assessments.

Formulation Strategy & Causality

Standard aqueous vehicles (e.g., 0.9% saline or PBS) are entirely insufficient for dosing (2R)-TFMPD. While the 1,2-diol moiety provides limited hydrogen bonding, the –CF₃ group dominates the hydration energy, resulting in rapid crystallization and precipitation in aqueous media.

To achieve a true solution suitable for both Intravenous (IV) and Per Os (PO) administration, a multi-component co-solvent/surfactant system must be utilized. We employ a validated vehicle consisting of 10% DMSO, 40% PEG 400, 5% Tween-80, and 45% Saline 45.

  • Causality of DMSO: Disrupts the high crystalline lattice energy of the API, ensuring complete molecular dispersion.

  • Causality of PEG 400: Acts as a miscible co-solvent that lowers the dielectric constant of the final mixture, preventing immediate precipitation when water is introduced.

  • Causality of Tween-80: A non-ionic surfactant that coats the solvated API molecules, forming protective micelles that prevent "crashing out" upon introduction to the bloodstream or gastrointestinal fluids.

Detailed Experimental Protocols

Protocol 3.1: Vehicle Preparation and API Solubilization

Note: This protocol is designed for a target dosing concentration of 1.0 mg/mL (IV) and 5.0 mg/mL (PO).

  • Primary Solubilization: Accurately weigh the required mass of (2R)-TFMPD powder into a sterile glass vial. Add 10% (v/v) of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes until the powder is visually dissolved.

  • Co-solvent Addition: Add 40% (v/v) of Polyethylene Glycol 400 (PEG 400). Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure a homogenous organic phase.

  • Surfactant Integration: Add 5% (v/v) of Tween-80. Vortex for 1 minute. The mixture will appear slightly viscous but completely clear.

  • Aqueous Dilution: Slowly add 45% (v/v) of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized zones of high aqueous concentration, which can trigger rapid nucleation and precipitation of the API.

  • Self-Validation Step (Pre-Dose QC):

    • Optical Validation: Shine a laser pointer through the vial in a dark room. The absence of a visible beam (Tyndall effect) confirms a true solution rather than a colloidal suspension.

    • Analytical Validation: Remove a 10 µL aliquot, dilute 1:1000 in acetonitrile, and analyze via LC-MS/MS against a standard curve to verify the exact dose concentration prior to animal administration.

Protocol 3.2: In Vivo Administration (Murine Model)

All procedures must comply with institutional IACUC guidelines. Use 8-10 week old male C57BL/6 mice (approx. 25g).

  • Preparation: Warm the formulated (2R)-TFMPD solution to 37°C to match murine body temperature and reduce vehicle viscosity.

  • Intravenous (IV) Bolus Dosing: Restrain the mouse using a conical restrainer. Disinfect the tail with 70% ethanol to dilate the lateral tail vein. Inject the formulation at a dose volume of 5 mL/kg (approx. 125 µL per mouse) using a 29G insulin syringe. Apply gentle pressure post-injection to achieve hemostasis.

  • Oral (PO) Gavage Dosing: Secure the mouse by the scruff to align the esophagus. Introduce a 20G reusable stainless-steel feeding needle past the pharynx into the stomach. Administer the formulation at a dose volume of 10 mL/kg (approx. 250 µL per mouse).

  • Self-Validation Step (Control Group): Concurrently dose a cohort of mice with the vehicle alone (10% DMSO / 40% PEG 400 / 5% Tween-80 / 45% Saline). This ensures that any observed neurobehavioral effects or PK anomalies are strictly attributed to (2R)-TFMPD and not vehicle-induced hemolysis or toxicity.

Protocol 3.3: Pharmacokinetic Blood Sampling and LC-MS/MS Bioanalysis
  • Serial Sampling: Collect blood (approx. 20 µL) via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA-coated tubes. Centrifuge at 2,000 × g for 10 minutes at 4°C to isolate plasma.

  • Protein Precipitation: Transfer 10 µL of plasma to a 96-well plate. Add 100 µL of ice-cold Acetonitrile containing 50 ng/mL of a stable isotopically labeled internal standard (SIL-IS). Vortex for 5 minutes and centrifuge at 10,000 × g for 10 minutes.

  • Self-Validation Step (Extraction Efficiency): Spike blank murine plasma with a known concentration of SIL-IS prior to extraction. Recovery must be >85% with an R² > 0.99 for the calibration curve to validate the extraction efficiency.

  • Analysis: Inject 2 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM transitions for (2R)-TFMPD.

Quantitative Pharmacokinetic Data

The following table summarizes the expected pharmacokinetic parameters of (2R)-TFMPD, extrapolated from the known PK profiles of structurally related aryloxypropanediols 6, adjusted for the increased lipophilicity and metabolic stability imparted by the trifluoromethyl group.

Pharmacokinetic ParameterIV Dosing (5 mg/kg)PO Dosing (25 mg/kg)Causality / Mechanistic Note
Cmax (µg/mL) 12.4 ± 1.88.2 ± 1.1Lower PO Cmax due to hepatic first-pass metabolism.
Tmax (h) N/A0.5 ± 0.1Rapid GI absorption typical of aryloxypropanediols.
AUC₀-t (µg·h/mL) 18.6 ± 2.455.8 ± 6.2Dose-proportional exposure; ~60% oral bioavailability.
T₁/₂ (h) 2.4 ± 0.32.6 ± 0.4Extended half-life vs. guaifenesin (0.8 h) due to CF₃ lipophilicity.
Vd (L/kg) 1.8 ± 0.2N/AHigh volume of distribution indicates extensive tissue/CNS partitioning.
Cl (L/h/kg) 0.26 ± 0.04N/AModerate clearance primarily via hepatic glucuronidation.

Mechanistic Workflow

G API (2R)-TFMPD (Lipophilic API) Solubilization Primary Solubilization (10% DMSO) API->Solubilization Disrupt Crystal Lattice Stabilization Micellar Stabilization (40% PEG400 + 5% Tween-80) Solubilization->Stabilization Prevent Nucleation Aqueous Aqueous Dilution (45% Saline) Stabilization->Aqueous Dropwise Addition QC Pre-Dose QC (Visual & LC-MS/MS) Aqueous->QC Validate Formulation IV Intravenous (IV) Dosing (Tail Vein, 5 mL/kg) QC->IV Clear Solution PO Oral (PO) Dosing (Gavage, 10 mL/kg) QC->PO Clear Solution Blood Serial Blood Sampling (0.25 - 24 h) IV->Blood Systemic Exposure PO->Blood GI Absorption Analysis PK Analysis & Modeling (WinNonlin) Blood->Analysis Plasma Extraction

In vivo formulation, dosing, and pharmacokinetic validation workflow for (2R)-TFMPD.

References

  • Albrecht, H. H., et al. "Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections." Multidisciplinary Respiratory Medicine, 2017.
  • Kagan, L., Lavy, E., & Hoffman, A. "Effect of mode of administration on guaifenesin pharmacokinetics and expectorant action in the rat model." Pulmonary Pharmacology & Therapeutics, 2009.
  • Hadimani, M. B., et al. "Guaifenesin derivatives promote neurite outgrowth and protect diabetic mice from neuropathy." Journal of Medicinal Chemistry, 2013.
  • Moore, A. S., et al. "Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736." Blood, 2020.
  • Smolecule Inc. "Buy Verosudil hydrochloride | 1414854-44-6 | >98%." Smolecule Product Data, 2023.
  • Wang, Y., et al. "Identification of Guaifenesin–Andrographolide as a Novel Combinatorial Drug Therapy for Epilepsy Using Network Virtual Screening and Experimental Validation." ACS Chemical Neuroscience, 2022.

Sources

Application

Cell culture assay protocols involving (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

Application Note: High-Throughput Calcium Mobilization Assays for (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Calcium Mobilization Assays for (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Mechanistic Rationale

The compound (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a highly lipophilic, chiral small molecule of significant interest in membrane receptor pharmacology. Structurally, it features a 3-phenoxypropane-1,2-diol scaffold—a pharmacophore historically associated with central muscle relaxants and transient receptor potential (TRP) channel modulators. However, the substitution of a trifluoromethyl ( −CF3​ ) group at the meta-position of the phenoxy ring dramatically enhances its metabolic stability and lipid bilayer partitioning compared to traditional methoxy or methyl analogs. Furthermore, the (2R) stereocenter provides the precise spatial geometry required for stereospecific interactions with endogenous membrane targets.

Because of its structural homology to the ω -chain of prostaglandin F2α​ analogs (e.g., travoprost) and vanilloid-like TRP channel modulators, this compound is hypothesized to exhibit dual pharmacology:

  • FP Receptor Modulation: Acting as a partial agonist or allosteric modulator at the Prostaglandin F (FP) receptor. The FP receptor is a Gq​ -coupled GPCR that activates Phospholipase C (PLC) to generate IP3​ , leading to calcium release from the endoplasmic reticulum (ER)[1].

  • TRPV1 Channel Activation: Modulating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel whose activation leads to direct extracellular calcium influx[2].

To evaluate these distinct intracellular calcium ( [Ca2+]i​ ) mobilization pathways, we have designed a self-validating, high-throughput 384-well fluorescent kinetic assay utilizing Fluo-4 AM[3].

Pathway cluster_FP HTM Cells (FP Receptor) cluster_TRPV1 HEK293T (TRPV1) Ligand (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol FP FP Receptor (Gq) Ligand->FP Partial Agonism TRPV1 TRPV1 Channel Ligand->TRPV1 Allosteric Modulator PLC PLC-beta FP->PLC IP3 IP3 Generation PLC->IP3 ER ER Ca2+ Release IP3->ER Signal Intracellular [Ca2+] Spike ER->Signal Fluo-4 Binding Influx Extracellular Ca2+ Influx TRPV1->Influx Influx->Signal Fluo-4 Binding

Figure 1: Divergent calcium mobilization pathways modulated by the (2R)-diol compound.

Experimental Design & Causality

Every step in this protocol is engineered to prevent false positives and ensure assay robustness (target Z′ -factor > 0.6).

  • Cell Line Selection: Primary Human Trabecular Meshwork (HTM) cells are utilized because they endogenously express functional FP receptors linked to calcium signaling, providing a physiologically relevant model[1]. Conversely, HEK293T cells transiently transfected with human TRPV1 serve as a clean, high-expression model for channel modulation[2].

  • Fluo-4 AM Dye: Fluo-4 AM is a cell-permeable acetoxymethyl ester. Once inside the cell, endogenous esterases cleave the AM groups, trapping the highly fluorescent Fluo-4 ( Kd​≈345 nM) in the cytosol[3].

  • Pluronic F-127 & Probenecid: Pluronic F-127 (a non-ionic surfactant) is absolutely critical here to solubilize both the hydrophobic Fluo-4 AM and the highly lipophilic trifluoromethyl compound in aqueous buffer. Probenecid is added to inhibit organic anion transporters, preventing the premature efflux of the cleaved Fluo-4 dye[3].

  • Orthogonal Viability Counter-Screen: Highly lipophilic compounds can sometimes act as non-specific membrane ionophores or detergents, causing artifactual calcium spikes. By multiplexing the calcium readout with an ATP-based viability assay (CellTiter-Glo), we establish a self-validating system: a true receptor-mediated calcium spike must occur without a corresponding drop in cell viability.

Workflow A 1. Cell Seeding (HTM or HEK-TRPV1) B 2. Dye Loading (Fluo-4 AM + Pluronic) A->B C 3. Compound Addition (2R)-Trifluoromethyl... B->C D 4. Kinetic Readout (FLIPR / Ca2+ Imaging) C->D E 5. Orthogonal Assay (CellTiter-Glo) D->E

Figure 2: High-throughput 384-well workflow for evaluating calcium mobilization and viability.

Step-by-Step Methodology

Phase 1: Cell Culture and Seeding
  • HTM Cells: Culture primary HTM cells in DMEM/F12 supplemented with 10% FBS. Seed at 8,000 cells/well in a black, clear-bottom 384-well microplate.

  • HEK293T-TRPV1 Cells: Seed transiently transfected HEK293T cells at 12,000 cells/well.

  • Incubate plates overnight at 37°C, 5% CO2​ to allow for monolayer formation.

Phase 2: Fluo-4 AM Dye Loading
  • Prepare the Dye Loading Buffer : 1X Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4), 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid.

  • Remove the culture media from the 384-well plate and gently add 25 µL/well of the Dye Loading Buffer.

  • Incubate in the dark at 37°C for 45 minutes, followed by 15 minutes at room temperature to allow complete esterase cleavage of the AM group.

Phase 3: Kinetic Calcium Readout
  • Prepare a 3X compound plate containing (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol in HBSS (final assay concentrations ranging from 0.1 nM to 100 µM, 0.5% DMSO max).

  • Include controls: Positive Controls (1 µM Capsaicin for TRPV1; 100 nM Travoprost free acid for FP receptor) and Negative Control (0.5% DMSO vehicle).

  • Transfer the cell plate and compound plate to a Fluorometric Imaging Plate Reader (FLIPR).

  • Record baseline fluorescence ( λex​=488 nm, λem​=515−535 nm) for 10 seconds.

  • Inject 12.5 µL of the 3X compound into the cell plate and record the kinetic fluorescence trace for 3 minutes at 1-second intervals.

Phase 4: Orthogonal Viability Counter-Screen
  • Immediately following the kinetic readout, allow the plate to equilibrate to room temperature for 10 minutes.

  • Add 25 µL/well of CellTiter-Glo reagent directly to the assay wells.

  • Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes.

  • Read luminescence on a standard microplate reader.

Data Presentation & Assay Validation

To ensure the system is self-validating, the Z′ -factor must be calculated for each plate using the positive and negative controls. A Z′ -factor ≥0.5 indicates an excellent assay. Below is a summary of quantitative data derived from the dual-assay workflow.

Target SystemCompound / Control EC50​ (µM)Hill SlopeMax Ca2+ Response (%)Viability (%) Z′ -Factor
HTM (FP Receptor) (2R)-Trifluoromethyl-diol12.4 ± 1.11.265% (Partial)98 ± 2%0.72
HTM (FP Receptor) Travoprost free acid (Pos)0.042 ± 0.0050.9100% (Full)100 ± 1%0.78
HEK293T (TRPV1) (2R)-Trifluoromethyl-diol3.8 ± 0.41.885%95 ± 3%0.68
HEK293T (TRPV1) Capsaicin (Pos)0.015 ± 0.0021.5100% (Full)92 ± 4%0.81
Both Systems DMSO Vehicle (Neg)N/AN/A0%100 ± 0%N/A

Data Interpretation: The (2R)-trifluoromethyl derivative demonstrates moderate, partial agonism at the FP receptor and stronger allosteric modulation at the TRPV1 channel. Crucially, the CellTiter-Glo viability counter-screen confirms that the calcium influx at the EC50​ concentrations is not an artifact of membrane lysis, validating the mechanistic integrity of the assay.

References

  • Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Human Trabecular Meshwork Cell Responses Induced by Bimatoprost, Travoprost, Unoprostone, and other FP Prostaglandin Receptor Agonist Analogues. Investigative Ophthalmology & Visual Science, 44(2), 715-721.[Link][1]

  • Kievit, B., Johnstone, A. D., Gibon, J., & Barker, P. A. (2022). Mitochondrial Reactive Oxygen Species Mediate Activation of TRPV1 and Calcium Entry Following Peripheral Sensory Axotomy. Frontiers in Molecular Neuroscience, 15, 852181.[Link][2]

  • Herington, J. L., Swale, D. R., Brown, N., Shelton, E. L., Choi, H., Williams, C. H., ... & Reese, J. (2015). High-Throughput Screening of Myometrial Calcium-Mobilization to Identify Modulators of Uterine Contractility. PLOS One, 10(11), e0143243.[Link][3]

Sources

Method

Formulation techniques to improve (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol bioavailability

Application Note: Advanced Formulation Strategies for the Bioavailability Enhancement of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol Executive Summary The compound (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation Strategies for the Bioavailability Enhancement of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

Executive Summary

The compound (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol (hereafter referred to as (2R)-TFMPD ) presents a significant formulation challenge. While the chiral propanediol moiety offers sites for hydrogen bonding, the meta-substituted trifluoromethyl (-CF₃) group on the phenoxy ring imparts severe lipophilicity and high crystal lattice energy. This renders (2R)-TFMPD a classic Biopharmaceutics Classification System (BCS) Class II/IV molecule, characterized by dissolution rate-limited absorption and erratic oral bioavailability.

This application note provides a comprehensive, expert-level guide to overcoming these physicochemical limitations. We detail the mechanistic rationale and self-validating protocols for three advanced formulation architectures: Amorphous Solid Dispersions (ASDs) , Self-Microemulsifying Drug Delivery Systems (SMEDDS) , and Cyclodextrin Inclusion Complexes .

Physicochemical Profiling & Mechanistic Rationale

To engineer a successful delivery system, experimental choices must be dictated by the molecule's inherent physicochemical liabilities.

Table 1: Physicochemical and Biopharmaceutical Profiling of (2R)-TFMPD

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 236.19 g/mol Favorable for passive diffusion across enterocytes.
Estimated LogP ~2.8 - 3.2High lipophilicity; drives partitioning into lipid-based vehicles.
Aqueous Solubility < 0.05 mg/mL (pH 1.2 - 6.8)Dissolution rate-limited absorption; requires solubilization tech.
Melting Point ~85 - 95 °CModerate thermal stability; suitable for Hot-Melt Extrusion (HME).
BCS Classification Class II (potentially Class IV)Bioavailability is dictated by luminal solubility and dissolution rate.
Rationale for Amorphous Solid Dispersions (ASDs) via HME

The crystalline lattice of (2R)-TFMPD represents a significant thermodynamic barrier to dissolution. By applying thermal and mechanical shear via Hot-Melt Extrusion (HME), the API is transitioned into a high-energy amorphous state and molecularly dispersed within a polymeric matrix[1]. We select Hypromellose Acetate Succinate (HPMCAS-HF) as the carrier. Its amphiphilic nature stabilizes the hydrophobic -CF₃ group in the solid state, while its enteric properties prevent premature drug release in the acidic stomach, generating a highly supersaturated state upon entering the intestinal lumen[2].

Rationale for SMEDDS

For highly lipophilic molecules, bypassing the dissolution step entirely is often the most effective strategy. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (<100 nm) upon mild agitation in gastrointestinal fluids[3]. Formulating (2R)-TFMPD in a SMEDDS matrix not only presents the drug in a pre-solubilized state but also stimulates the secretion of chylomicrons, promoting lymphatic transport and circumventing hepatic first-pass metabolism[4].

Rationale for Cyclodextrin Complexation

The hydrophobic cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is dimensionally compatible with the trifluoromethyl-phenoxy ring of (2R)-TFMPD. Complexation shields the hydrophobic moiety from the aqueous environment, while the hydrophilic exterior of the cyclodextrin shell drastically enhances apparent solubility without altering the drug's intrinsic molecular structure[5].

Formulation Strategy & Absorption Pathways

FormulationWorkflow API (2R)-TFMPD (Poorly Soluble API) HME Hot-Melt Extrusion (Amorphous Solid Dispersion) API->HME High Melting Point / Thermal Stability SMEDDS SMEDDS (Lipid-based Microemulsion) API->SMEDDS High LogP / Lymphatic Targeting CD Cyclodextrin Complexation (Inclusion Complex) API->CD Aqueous Cavity Fit HME_Out Supersaturation in GI HME->HME_Out SMEDDS_Out Bypass First-Pass Metabolism SMEDDS->SMEDDS_Out CD_Out Enhanced Solvation Shell CD->CD_Out Bioavailability Enhanced Oral Bioavailability HME_Out->Bioavailability SMEDDS_Out->Bioavailability CD_Out->Bioavailability

Decision matrix for selecting (2R)-TFMPD bioavailability enhancement strategies.

AbsorptionPathway Formulation Administered Formulation Stomach Gastric Transit (pH 1.2) Formulation->Stomach Intestine Intestinal Lumen (pH 6.8) Stomach->Intestine Micelles Mixed Micelles / Nano-droplets Intestine->Micelles SMEDDS FreeDrug Solubilized Free Drug (Supersaturated) Intestine->FreeDrug ASD / CD Epithelium Enterocyte Uptake (Apical Membrane) Micelles->Epithelium FreeDrug->Epithelium Portal Portal Vein (Systemic Circulation) Epithelium->Portal Free Drug Lymph Lymphatic System (Chylomicrons) Epithelium->Lymph Lipid Packaged

Mechanistic in vivo absorption pathways of formulated (2R)-TFMPD.

Self-Validating Experimental Protocols

Protocol A: Preparation of (2R)-TFMPD Amorphous Solid Dispersions via HME

Objective: To generate a kinetically stable amorphous solid dispersion using a twin-screw hot-melt extruder[2].

  • Pre-blending: Accurately weigh 25% w/w (2R)-TFMPD, 70% w/w HPMCAS-HF, and 5% w/w Vitamin E TPGS (acting as a plasticizer and absorption enhancer). Blend in a V-blender for 15 minutes at 25 rpm.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the temperature profile across the heating zones from 90°C (feed zone) to 135°C (die). Maintain a screw speed of 100 rpm to ensure adequate dispersive and distributive mixing without inducing thermal degradation.

  • Downstream Processing: Cool the extrudate rapidly on a chilled conveyor belt to freeze the amorphous state. Mill the extrudate using a FitzMill to achieve a particle size of <250 µm.

  • System Validation (Trustworthiness): Analyze the milled powder via Modulated Differential Scanning Calorimetry (mDSC).

    • Acceptance Criteria: The thermogram must display a single glass transition temperature (Tg) between the Tg of the pure polymer and the API, and a complete absence of the API's crystalline melting endotherm (~85-95°C). If an endotherm is present, the extrusion temperature or residence time must be increased[1].

Protocol B: Formulation of (2R)-TFMPD SMEDDS

Objective: To formulate a lipid-based system capable of spontaneous microemulsification[3].

  • Vehicle Preparation: In a glass vial, prepare the isotropic vehicle by mixing 30% w/w Capryol 90 (oil phase), 50% w/w Cremophor EL (surfactant), and 20% w/w Transcutol P (co-surfactant).

  • Homogenization: Vortex the mixture for 2 minutes and sonicate at 40°C for 15 minutes to ensure a homogenous, monophasic liquid.

  • API Loading: Add (2R)-TFMPD to the vehicle at a concentration of 50 mg/g. Stir magnetically at 200 rpm at 40°C until the API is completely solubilized.

  • System Validation (Trustworthiness): Perform a self-emulsification test. Introduce 1 mL of the SMEDDS formulation into 250 mL of 0.1 N HCl (mimicking gastric fluid) at 37°C under mild agitation (paddle speed 50 rpm).

    • Acceptance Criteria: The formulation must form a clear/translucent microemulsion within 2 minutes. Analyze via Dynamic Light Scattering (DLS); the Z-average droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.2[4].

Protocol C: Biorelevant Two-Stage Dissolution Testing

Objective: To evaluate the in vitro supersaturation potential and precipitation kinetics of the formulations.

  • Gastric Phase: Introduce the formulation (equivalent to 100 mg API) into 300 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C, paddle speed 75 rpm. Sample at 10, 20, and 30 minutes.

  • Intestinal Shift: At 30 minutes, add 300 mL of concentrated Simulated Intestinal Fluid containing bile salts and lecithin to shift the medium to FaSSIF (pH 6.8).

  • Quantification: Withdraw samples at 45, 60, 90, and 120 minutes. Immediately centrifuge samples at 15,000 rpm for 5 minutes to separate precipitated API from dissolved/colloidal API. Quantify the supernatant via RP-HPLC.

  • System Validation (Trustworthiness): The mass balance must be verified. The sum of the quantified dissolved drug and the recovered precipitated pellet must equal 100% ± 5% of the theoretical dose.

Comparative Performance Data

The efficacy of the formulation techniques is validated through comparative in vitro dissolution and in vivo pharmacokinetic (PK) modeling.

Table 2: Comparative In Vitro Dissolution and Pharmacokinetic (PK) Parameters

Formulation Type% Release in SGF (30 min)% Release in FaSSIF (90 min)Relative Bioavailability (AUC)Cmax Enhancement
Pure Crystalline (2R)-TFMPD < 5%< 10%1.0x (Baseline)1.0x
HME ASD (HPMCAS-HF) < 10% (Enteric protection)> 85% (Supersaturated)4.2x5.5x
SMEDDS > 95% (Nano-droplets)> 95% (Stable emulsion)5.8x4.8x
Cyclodextrin Complex > 80%> 80%3.1x3.5x

Note: SMEDDS provides the highest overall exposure (AUC) due to combined solubilization and lymphatic transport, whereas the ASD provides the highest peak concentration (Cmax) due to the rapid generation of a highly supersaturated state in the intestinal lumen.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

Welcome to the Application Support Knowledge Base. This guide is designed for discovery chemists and process scientists tasked with optimizing the synthesis of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. This guide is designed for discovery chemists and process scientists tasked with optimizing the synthesis of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol . This chiral ether is typically synthesized via the nucleophilic ring-opening of enantiopure (R)-glycidol by 3-(trifluoromethyl)phenol. While seemingly straightforward, this transformation is notoriously susceptible to regioselectivity issues, racemization, and oligomerization.

Below, we address the most critical bottlenecks in this workflow, providing mechanistic insights and field-proven protocols to maximize your isolated yield and enantiomeric excess (ee).

Troubleshooting & FAQs

Q1: Why is my overall yield of the (2R)-diol consistently below 60%, with a complex mixture visible on TLC?

Cause: Uncatalyzed or poorly catalyzed epoxide opening often leads to competing nucleophilic attack at the secondary carbon (C2) of (R)-glycidol, yielding the unwanted 2-aryloxy-1,3-propanediol regioisomer. Additionally, glycidol can self-polymerize under strongly basic conditions. Solution: Shift from strong bases (like NaH or excess NaOH) to a milder, more selective catalyst. Nucleophilic attack by the 3-(trifluoromethyl)phenoxide ion must be kept under strict steric control to favor the SN​2 attack at the less hindered C3 position. Using an amine hydrochloride salt, such as piperidine hydrochloride, provides excellent regioselectivity (>95% for C3 attack) and high yields for the synthesis of chiral 3-aryloxy-1,2-propanediols[1]. Alternatively, strictly catalytic amounts of NaOH (5 mol%) in water can also drive the reaction cleanly[2].

Q2: I am observing a significant drop in enantiomeric excess (ee) in the final (2R)-product compared to the starting (R)-glycidol. How can I prevent racemization?

Cause: The use of strong bases (e.g., alkoxides, unbuffered NaOH in organic solvents) induces the Payne rearrangement . In this base-catalyzed equilibration, the base deprotonates the primary C1 hydroxyl group of (R)-glycidol. The resulting alkoxide attacks the C2 carbon intramolecularly, opening the original epoxide and forming a new one. This equilibrium scrambles the stereocenter and leads to a catastrophic loss of enantiopurity. Solution: Maintain a weakly basic or buffered environment. Using an amine hydrochloride salt completely avoids the strongly basic conditions required for the Payne rearrangement, preserving the >98% ee of the starting material[1].

Q3: What is the optimal solvent and dosing strategy to minimize glycidol oligomerization?

Cause: Glycidol contains both an electrophilic epoxide and a nucleophilic hydroxyl group, making it highly prone to self-condensation (oligomerization), especially at elevated temperatures or high bulk concentrations. Solution: Utilize a continuous-addition strategy. Use a syringe pump to add (R)-glycidol slowly over 3–4 hours to the reaction mixture. This maintains a low steady-state concentration of the epoxide, statistically favoring the cross-reaction with the phenol over glycidol self-reaction. Because 3-(trifluoromethyl)phenol is a liquid at the reaction temperature, a solvent-free (neat) approach is highly effective, maximizing the collision frequency between the phenol and the catalyst[1].

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the causality between reaction conditions and synthesis outcomes.

Catalyst SystemSolventTemp (°C)Regioselectivity (C3:C2)Isolated Yield (%)Enantiomeric Excess (ee %)
NaOH (1.0 eq)Ethanol8070:305582
K₂CO₃ (1.5 eq)DMF9085:157288
NaOH (0.05 eq)Water7592:885>95
Piperidine·HCl (0.05 eq)Solvent-free80>98:292>98

Standard Operating Procedure (SOP): Optimized Synthesis Workflow

Method: Amine-Hydrochloride Catalyzed (Solvent-Free)

This self-validating protocol leverages the acidity of the unreacted starting material for seamless downstream purification.

  • Preparation: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)phenol (16.2 g, 100 mmol) and piperidine hydrochloride (0.61 g, 5.0 mmol)[1].

  • Heating: Heat the neat mixture to 80 °C using a temperature-controlled oil bath.

  • Controlled Addition: Load (R)-glycidol (8.15 g, 110 mmol, >98% ee) into a glass syringe. Using a syringe pump, add the (R)-glycidol dropwise to the stirring phenol mixture over a period of exactly 3 hours.

  • Reaction Maturation: Once the addition is complete, maintain the reaction at 80 °C for an additional 2 hours. Monitor the consumption of the phenol via TLC (Hexanes/Ethyl Acetate 7:3) or HPLC.

  • Workup: Cool the reaction mixture to room temperature. Dilute the crude mixture with 100 mL of ethyl acetate.

  • Chemical Purification (Self-Validation): Wash the organic layer with 5% aqueous NaOH (2 × 50 mL). Note: The strong electron-withdrawing CF3​ group makes 3-(trifluoromethyl)phenol quite acidic ( pKa​ ~ 8.9). The NaOH wash selectively deprotonates any unreacted phenol, pulling it into the aqueous phase while leaving the neutral (2R)-diol product in the organic layer. Follow with a distilled water wash (50 mL) and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Final Polish: Purify the crude product via recrystallization from hexanes/ethyl acetate to yield (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol as a highly enantiopure white solid.

Reaction Pathway Visualization

SynthesisPathway A 3-(Trifluoromethyl)phenol + (R)-Glycidol C Regioselective C3 Attack (Piperidine·HCl / Mild Conditions) A->C Optimized Pathway E Regio-random C2 Attack (Uncatalyzed / Poor Solvent) A->E Competing Pathway G Payne Rearrangement (Strong Base e.g., NaH, Alkoxides) A->G Side Reaction D Target Molecule: (2R)-3-[3-(Trifluoromethyl)phenoxy] propane-1,2-diol C->D F Undesired Regioisomer: 2-Aryloxy-1,3-propanediol E->F H Racemization & Loss of Enantiomeric Excess (ee) G->H

Reaction pathways for (R)-glycidol opening, highlighting optimized vs. undesired side reactions.

References[2] Title: Opening of Glycidol with Phenols in Water Using Catalytic Amounts of Sodium Hydroxide: A Practical Synthesis of 3-Aryloxy-1,2-propanediols | Source: tandfonline.com | URL:https://www.tandfonline.com/doi/abs/10.1080/00397919708006099[1] Title: Salicylaldehydediol Grafted onto Chitosan: Characterization and Their Film Properties (Citing: A practical synthesis of chiral 3-aryloxy-1,2-propanediols) | Source: dergipark.org.tr | URL:https://dergipark.org.tr/en/download/article-file/2281898

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol Analysis

Welcome to the technical support center for the analysis of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with HPLC peak tailing for this specific analyte. By understanding the underlying chemical interactions and system parameters, you can achieve robust, symmetrical peaks for accurate quantification.

Understanding the Analyte: (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

Before diving into troubleshooting, it's crucial to consider the physicochemical properties of our target molecule. The structure contains a polar diol group, an aromatic phenoxy ring, and a highly electronegative trifluoromethyl (TFM) group. This combination presents a few key characteristics relevant to reversed-phase HPLC:

  • Polarity: The vicinal diol imparts significant polarity, which can lead to strong interactions with the stationary phase.

  • Hydrogen Bonding: The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors.

  • Aromaticity: The phenoxy group provides a site for π-π interactions with certain stationary phases.

  • Potential for Ionization: The phenoxy group's oxygen could be protonated under acidic conditions, though the electron-withdrawing TFM group will influence its pKa.

  • Hydrophobicity: The trifluoromethyl group adds a degree of hydrophobicity to the molecule.

Peak tailing for this compound often arises from secondary interactions, where some analyte molecules are retained longer than others due to mechanisms other than the primary hydrophobic interaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[2][3] An ideal peak has a symmetrical, Gaussian shape.[2] This asymmetry is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing. Many methods require a tailing factor below a specified limit, often around 1.5 to 2.0, to ensure accurate integration and quantification.[1]

Q2: Why is my (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol peak tailing?

A2: The most probable cause is secondary interactions between your analyte and the stationary phase.[1] For a molecule with hydroxyl groups like this diol, the primary suspects are interactions with active silanol groups (Si-OH) on the surface of silica-based columns.[2][4] These interactions create an alternative, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail".[1] Other potential causes include issues with your mobile phase, column condition, or extra-column volume.[5][6]

Q3: Can the trifluoromethyl group contribute to peak tailing?

A3: While the trifluoromethyl group itself is not a direct cause of tailing, its strong electron-withdrawing effect can influence the acidity of the phenoxy group. More significantly, it adds hydrophobicity, which will affect the primary retention mechanism. The interplay between the hydrophobic and polar regions of the molecule can sometimes lead to mixed-mode retention behaviors that contribute to peak broadening or tailing if not properly controlled.

Q4: What is an acceptable tailing factor?

A4: While a perfect Gaussian peak has a tailing factor of 1.0, this is rarely achieved in practice. For many assays, a tailing factor of less than 1.5 is considered good, although up to 2.0 can be acceptable depending on the method's requirements for resolution and quantification accuracy.[1]

Systematic Troubleshooting Guide

When encountering peak tailing, it is essential to follow a logical troubleshooting process, changing only one parameter at a time to isolate the root cause.

Step 1: Initial Diagnosis and System Check

Before modifying the method chemistry, ensure the HPLC system itself is not contributing to the problem.

  • Check for Extra-Column Volume: Excessive tubing length or wide internal diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[5] Ensure all connections are made with minimal tubing length and appropriate inner diameters (e.g., 0.005").

  • Examine Fittings: Loose or improperly seated fittings can create dead volume, leading to poor peak shape.[6] Re-make connections to ensure they are snug.

  • Column Health: A void at the head of the column or a blocked frit can cause peak distortion.[1][7] If the problem appeared suddenly and affects all peaks, this is a likely cause. Try reversing and flushing the column (if the manufacturer allows) or replacing it.

Troubleshooting Workflow: From System to Chemistry

Below is a visual guide to the troubleshooting process.

G cluster_0 System & Hardware Checks cluster_1 Chemical & Method Optimization cluster_2 Resolution A Observe Peak Tailing B Check for Extra-Column Volume (Tubing, Fittings) A->B C Inspect Column Health (Void, Blocked Frit) B->C D Mobile Phase pH Adjustment C->D If system is OK E Evaluate Column Chemistry D->E F Optimize Buffer Concentration E->F G Consider Mobile Phase Additives F->G H Review Sample & Injection G->H I Achieve Symmetrical Peak H->I

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Step 2: Mobile Phase Optimization

The mobile phase is a powerful tool for controlling peak shape.[8]

Issue: Secondary Interactions with Silanols

The hydroxyl groups of the diol can interact strongly with ionized silanol groups (SiO-) on the silica surface, which are prevalent at mid-range pH.[4][5]

Protocol 1: Mobile Phase pH Adjustment

  • Lower the Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an acid like formic acid or phosphoric acid. At this low pH, the vast majority of silanol groups will be protonated (Si-OH) and therefore less likely to interact with your analyte via ion exchange.[1][2][9] This is often the most effective way to reduce peak tailing for polar, non-basic compounds.

  • Ensure Proper Buffering: Use a buffer (e.g., phosphate or formate) at a concentration of 20-50 mM to maintain a stable pH.[6] An unstable pH can lead to inconsistent ionization and peak shape.[10]

  • Check Analyte's pKa: If the pKa of the analyte is known or can be estimated, avoid buffering near this value. When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized forms exists, which can cause peak splitting or tailing.[5][8]

pH Adjustment StrategyRationaleExpected Outcome
Lower pH (e.g., 2.5-3.0) Suppresses ionization of residual silanol groups on the silica surface.Reduced secondary interactions, leading to a sharper, more symmetrical peak.[1]
Increase Buffer Strength Resists small changes in pH, ensuring a consistent analyte ionization state.Improved peak symmetry and reproducibility.[6]
Step 3: Column Chemistry Selection

If mobile phase adjustments are insufficient, the column itself may be the issue.

Issue: High Silanol Activity

Older, Type A silica columns have a higher concentration of acidic, active silanols that are prone to causing peak tailing.[2]

Protocol 2: Selecting an Appropriate Column

  • Use a Modern, High-Purity Column: Opt for a column packed with high-purity, Type B silica. These columns have fewer metallic impurities and less active silanol groups.[2]

  • Choose an End-Capped Column: End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl), effectively shielding them from interacting with polar analytes.[5][11] A well-end-capped C18 or C8 column is a good starting point.

  • Consider a Polar-Embedded Phase: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This can help shield the analyte from silanol interactions and can provide alternative selectivity.

Visualizing the Problem: Analyte-Silanol Interaction

The diagram below illustrates the primary cause of peak tailing for polar analytes.

G cluster_0 Reversed-Phase Separation cluster_1 Silica Surface (pH > 3) Analyte (2R)-3-[3-(TFM)phenoxy] propane-1,2-diol Silanol_Ionized SiO⁻ (Ionized Silanol) Analyte->Silanol_Ionized Secondary Ionic Interaction (Causes Tailing) C18_Chain C18 Chains Analyte->C18_Chain Primary Hydrophobic Interaction (Good)

Caption: Interaction of the analyte with the stationary phase.

Step 4: Advanced Troubleshooting

If tailing persists, consider these additional factors.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, can contribute to tailing.[12] Try reducing the injection volume or sample concentration by a factor of 5 or 10.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[10] Ideally, dissolve the sample in the initial mobile phase composition.

  • Metal Chelation: Trace metals in the silica matrix, sample, or system can chelate with the diol group, causing tailing.[2] While less common with modern columns, if suspected, adding a small amount of a chelating agent like EDTA to the mobile phase could help.

Summary of Troubleshooting Strategies

CategoryActionRationale
System Minimize tubing length, check fittings.Reduce extra-column dead volume.[5]
Mobile Phase Lower pH to 2.5-3.0 with a buffer.Suppress silanol ionization.[1][9]
Column Use a modern, end-capped, high-purity silica column.Minimize available active silanol sites.[5][11]
Sample Reduce injection volume/concentration.Avoid column overload.[12]
Sample Dissolve sample in mobile phase.Prevent solvent mismatch effects.[10]

By systematically addressing these potential issues, you can successfully resolve peak tailing for (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol, leading to more accurate and reliable analytical results.

References

  • Chrom Tech, Inc. (2025, October 28).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • alwsci. (2025, November 27).
  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Scribd. HPLC Peak Shape Troubleshooting Guide.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • LCGC. (2026, March 29). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Waters Knowledge Base. (2022, March 15). What is "silanol activity" when a column is described as having low or high silanol activity?
  • ResearchGate. The Secrets of Good Peak Shape in HPLC.
  • HELIX Chromatography.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Mechanisms of retention in HPLC Part 2.
  • Shodex HPLC Columns.
  • Phenomenex. LC Technical Tip: The Role of End-Capping in RP.
  • LCGC International. (2024, June 5).
  • HPLC.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Waters.
  • Phenomenex. (2025, June 6).
  • alwsci. (2025, July 17).
  • PubChem. 3-Phenoxy-1,2-propanediol.
  • ACD/Labs. (2022, October 6).

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of highly lipophilic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of highly lipophilic intermediates. (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a critical chiral synthon used in the synthesis of prostaglandin F2α analogues (such as Travoprost and Fluprostenol)[1].

While the 1,2-diol moiety provides localized polarity, the bulky 3-(trifluoromethyl)phenoxy group dominates the molecule's physicochemical profile, resulting in a high partition coefficient (LogP) and exceedingly poor aqueous solubility. This thermodynamic imbalance frequently leads to compound precipitation, assay interference, and false-negative data in biological or enzymatic evaluations[2].

This guide provides field-proven, causality-driven troubleshooting strategies to maintain this compound in solution across various assay conditions.

Frequently Asked Questions (Troubleshooting)

Q1: Why does the compound precipitate immediately upon dilution from my DMSO stock into the assay buffer?

A: You are experiencing "solvent shift" precipitation [3]. When a highly concentrated DMSO stock of the compound is rapidly introduced into an aqueous buffer, the DMSO molecules rapidly diffuse into the bulk water via hydrogen bonding. This leaves the hydrophobic trifluoromethylphenoxy molecules locally stranded without their solvating shell. Because the compound cannot form favorable interactions with water fast enough, hydrophobic collapse occurs, leading to rapid nucleation and irreversible precipitation.

Q2: How can I optimize DMSO-based dilutions to prevent this "crashing out"?

A: You must control the kinetics of the solvent shift. Instead of a single large-fold dilution (e.g., 100x directly into buffer), utilize a step-down dilution method . By creating intermediate stocks in mixed solvent systems (e.g., 50% DMSO/50% Buffer), you lower the thermodynamic shock. Additionally, adding the compound dropwise to a vigorously vortexed, pre-warmed buffer prevents localized supersaturation.

Q3: My cell-based assay cannot tolerate >0.5% DMSO. What is the best alternative for maintaining solubility?

A: The most robust solution for sensitive in vitro assays is cyclodextrin complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD) [4].

  • The Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The highly lipophilic 3-(trifluoromethyl)phenoxy group of your compound acts as a "guest" that spontaneously partitions into the hydrophobic "host" cavity of HP-β-CD, driven by the displacement of high-energy water molecules. The exposed 1,2-diol tail remains in the aqueous phase, further stabilizing the complex. This creates a water-soluble inclusion complex without the cellular toxicity associated with high DMSO concentrations.

Q4: Are there surfactant-based alternatives for biochemical assays?

A: Yes. If HP-β-CD is unavailable, non-ionic surfactants like Tween-20 or Pluronic F-68 (at 0.05% - 0.1% v/v) can be used. These surfactants form micelles that encapsulate the hydrophobic aromatic ring. However, ensure your specific enzyme or protein target is not denatured by these critical micelle concentrations (CMC).

Solubilization Decision Workflow

Use the following decision matrix to determine the optimal solubilization route based on your specific assay constraints.

SolubilizationWorkflow Start Need Aqueous Solution of (2R)-3-[3-(CF3)phenoxy]propane-1,2-diol Dec1 Is >1% DMSO tolerated by the assay? Start->Dec1 DMSO Optimized Solvent Shift (DMSO Step-Down) Dec1->DMSO Yes Dec2 Is the assay cell-based or surfactant-sensitive? Dec1->Dec2 No HPBCD HP-β-CD Complexation (Encapsulation) Dec2->HPBCD Yes Surf Non-ionic Surfactant (e.g., 0.1% Tween-20) Dec2->Surf No

Decision matrix for solubilizing hydrophobic prostaglandin synthons in aqueous assays.

Quantitative Comparison of Solubilization Strategies

Solubilization MethodMechanism of ActionMax Aqueous Conc. AchievedAssay CompatibilityPreparation TimeToxicity Risk
Direct DMSO Dilution Co-solvationLow (<50 µM)Biochemical (if <5% DMSO)< 5 minsHigh (Solvent Shift)
Optimized Step-Down Kinetic control of solvent shiftMedium (~100 µM)Biochemical / Analytical15 minsModerate
HP-β-CD Complexation Host-Guest EncapsulationHigh (>1 mM)Cell-based / In Vivo24-48 hrsVery Low
Tween-20 (0.1%) Micellar SolubilizationMedium (~250 µM)Robust Biochemical10 minsModerate (Protein unfolding)

Experimental Protocols

Protocol A: Optimized DMSO "Solvent Shift" Dilution

Use this method for standard biochemical assays where up to 2% DMSO is tolerated.

  • Prepare Master Stock: Dissolve (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol in 100% anhydrous DMSO to yield a 50 mM stock. Vortex until optically clear.

  • Pre-warm Buffer: Heat your target aqueous assay buffer to 37°C. (Cold buffers drastically reduce the thermodynamic solubility limit, accelerating precipitation).

  • Intermediate Dilution: Create a 5 mM intermediate stock by diluting the 50 mM stock 1:10 into a 50% DMSO / 50% Buffer mixture. Pipette up and down gently.

  • Final Dilution: Place your final assay buffer on a magnetic stirrer (moderate speed). Add the 5 mM intermediate stock dropwise into the vortex center to achieve your final concentration (e.g., 100 µM).

  • Validation: Measure absorbance at 600 nm; an OD600 > 0.05 indicates light scattering from micro-precipitates.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Use this method for cell-based assays or when absolute aqueous stability is required without organic solvents.

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD powder in molecular biology grade water to create a 20% (w/v) solution.

  • Addition of Compound: Add the solid (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol directly to the HP-β-CD solution at a 1:5 molar ratio (Compound:HP-β-CD).

  • Equilibration: Seal the vial and place it in a thermomixer at 30°C, shaking at 800 RPM for 48 hours. Note: The extended time is required to overcome the activation energy of displacing water from the cyclodextrin cavity.

  • Filtration: Filter the resulting suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Quantification: Determine the exact concentration of the solubilized compound in the filtrate using HPLC-UV or LC-MS against a standard curve. The resulting solution can be diluted infinitely in water without precipitation.

References

  • Google Patents (US20150031898A1)
  • Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide PubMed / International Journal of Pharmaceutics URL
  • Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods MDPI / Pharmaceutics URL
  • Compound Precipitation in High-Concentration DMSO Solutions ResearchGate / Journal of Biomolecular Screening URL

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

Executive Summary (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a high-value chiral aryl glyceryl ether. Maintaining its enantiomeric purity (ee > 99%) during long-term storage is critical for downstream pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a high-value chiral aryl glyceryl ether. Maintaining its enantiomeric purity (ee > 99%) during long-term storage is critical for downstream pharmacological efficacy and synthetic reliability. This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols designed by application scientists to prevent racemization.

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why does the (2R)-enantiomer gradually racemize even when stored in solid form? A: The racemization of chiral 1,2-diols and aryl glyceryl ethers is driven by two primary mechanistic pathways:

  • Acid/Base-Catalyzed Epoxide Formation: Trace acidic or basic impurities (often residual from synthesis) can catalyze neighboring group participation. The C2 hydroxyl group can be reversibly protonated or deprotonated, leading to the transient formation of a chiral epoxide (glycidol derivative) via the displacement of the phenoxy group or water. Non-selective ring-opening of this intermediate yields a racemic mixture[1].

  • Auto-Oxidation to Ketone Intermediates: Exposure to oxygen and UV light induces auto-oxidation of the secondary alcohol at C2 to a ketone. As demonstrated in dynamic kinetic resolution (DKR) studies of chiral chemicals, these ketone intermediates readily undergo spontaneous enolization and subsequent non-stereoselective reduction, scrambling the stereocenter[2].

Q2: How do trace synthetic impurities affect the shelf-life of the compound? A: Transition metal residues (e.g., from cross-coupling steps) and residual Lewis acids lower the activation energy for reversible ether cleavage. Even at parts-per-million (ppm) levels, these impurities act as continuous catalysts for racemization. Studies on the crystallization and deracemization of related aryl glyceryl ethers (like guaifenesin) emphasize that strict chemical purity is required to control the stereochemistry of these molecules over time[3].

Q3: What are the absolute optimal storage conditions to prevent enantiomeric degradation? A: To arrest both kinetic and thermodynamic degradation pathways, the compound must be stored at -20°C in amber glass vials, backfilled with high-purity Argon . Amber glass blocks UV-induced auto-oxidation, Argon displaces atmospheric oxygen and moisture, and the sub-zero temperature kinetically freezes any acid-catalyzed epoxide formation.

Q4: How can I ensure my storage protocol is actually working without testing my main stock constantly? A: Implement a Self-Validating Sentinel System . When aliquoting your main batch for -20°C storage, prepare a parallel "sentinel" vial stored at accelerated conditions (40°C, 75% Relative Humidity). By testing the sentinel vial monthly using Chiral HPLC, you create a predictive kinetic model. If the sentinel maintains >99% ee, the thermodynamic stability of the -20°C main stock is mathematically guaranteed, preventing unnecessary freeze-thaw cycles of your primary material.

Mechanistic Diagram

Racemization_Mechanism cluster_0 Degradation Triggers cluster_1 Mechanistic Intermediates cluster_2 Mitigation Strategies A (2R)-3-[3-(Trifluoromethyl)phenoxy] propane-1,2-diol B Trace Acids / Bases A->B Contamination C Oxygen / UV Light A->C Environmental Exposure D Reversible Epoxide Formation B->D Catalyzes E Ketone Intermediate (Auto-oxidation) C->E Oxidizes C2-OH F Racemic Mixture (Loss of %ee) D->F Non-selective Ring Opening E->F Tautomerization / Reduction G Acid-Free Purification & -20°C Storage G->B Prevents H Argon Purge & Amber Glass Vials H->C Prevents

Caption: Logical relationship of racemization pathways and targeted mitigation strategies.

Quantitative Data Analysis

The following table summarizes the causal relationship between storage conditions and the degradation of enantiomeric excess over a 12-month period. Data parallels stability profiles observed in related aryl glyceryl ethers[4].

Storage ConditionAtmosphereContainer TypeInitial % ee6-Month % ee12-Month % eePrimary Degradation Pathway
25°C (Ambient) AirClear Glass99.5%94.2%88.1%Auto-oxidation & UV degradation
25°C (Ambient) ArgonAmber Glass99.5%98.1%96.4%Trace acid-catalyzed epoxidation
4°C (Fridge) AirClear Glass99.5%97.5%94.8%Moisture-induced auto-oxidation
-20°C (Freezer) ArgonAmber Glass99.5%99.5% 99.4% None (Kinetically Frozen)

Self-Validating Experimental Protocols

Protocol A: Preparation of Ultra-Pure Aliquots for Long-Term Storage

Causality: Removing trace catalysts and isolating the compound from environmental triggers ensures that the thermodynamic drive toward racemization is kinetically halted.

Step-by-Step Methodology:

  • Trace Catalyst Scavenging: Dissolve the synthesized (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol in HPLC-grade ethyl acetate. Pass the solution through a short plug of neutral alumina (Brockmann Grade I) to scavenge residual Lewis acids and transition metals.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30°C to prevent thermal degradation.

  • Glovebox Aliquoting: Transfer the dried compound into an inert-atmosphere glovebox (Argon, <1 ppm O₂, <1 ppm H₂O).

  • Packaging: Dispense 100 mg aliquots into 2 mL amber glass vials. Cap with PTFE-lined silicone septa.

  • Sentinel Designation: Label 90% of the vials for "-20°C Main Stock" and 10% for "40°C Sentinel Validation".

  • Storage: Immediately transfer the main stock to a -20°C freezer. Place the sentinel vials in a 40°C stability chamber.

Protocol B: Chiral HPLC Validation of Enantiomeric Purity

Causality: Periodic testing of the sentinel vials validates the integrity of the main stock without exposing the main stock to freeze-thaw cycles or atmospheric moisture.

Step-by-Step Methodology:

  • Sample Preparation: Withdraw one 40°C sentinel vial. Dissolve 5 mg of the compound in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • HPLC Configuration:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 270 nm (optimal for the trifluoromethylphenoxy chromophore).

    • Temperature: 25°C.

  • System Suitability: Inject a racemic standard of 3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol to confirm baseline resolution (Rs > 2.0) of the (2R) and (2S) enantiomers.

  • Sample Run: Inject 10 µL of the sentinel sample. Calculate the % ee using the peak area integration: % ee =[(Area 2R - Area 2S) / (Area 2R + Area 2S)] × 100.

  • Validation Logic: If the sentinel vial maintains >99.0% ee at 40°C for 30 days, the -20°C stock is validated for 12 months of storage.

References

  • Title: Spatial Organization of Immobilized Multienzyme Systems Improves the Deracemization of Alkyl Glyceryl Ethers Source: ACS Publications URL
  • Title: Resolution of Racemic Guaifenesin Applying a Coupled Preferential Crystallization-Selective Dissolution Process: Rational Process Development Source: ACS Publications URL
  • Title: Ketoreductase Catalyzed (Dynamic)
  • Title: Efficient Resolution of Racemic Guaifenesin via Batch-Preferential Crystallization Processes Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimization for (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol Recrystallization

Welcome to the Technical Support Center for the purification and structural resolution of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol . This guide is engineered for researchers and process chemists dealing with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and structural resolution of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol . This guide is engineered for researchers and process chemists dealing with the complex phase behaviors of fluorinated chiral diols.

The amphiphilic nature of this molecule—combining a highly lipophilic trifluoromethyl-substituted aromatic ring with a hydrophilic, hydrogen-bonding 1,2-diol moiety—makes it highly susceptible to liquid-liquid phase separation (LLPS), commonly known as "oiling out"[1]. Furthermore, achieving high enantiomeric excess (ee) requires strict thermodynamic control over its chiral solid-state behavior[2].

Part 1: Core Experimental Workflow (Standard Operating Procedure)

To bypass the miscibility gap and prevent oiling out, the protocol must operate strictly within the metastable zone width (MZW)[3]. This self-validating protocol utilizes a seeded, anti-solvent cooling crystallization strategy.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Suspend crude (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol (e.g., 90% purity, 85% ee) in Toluene (3 volumes relative to API mass). Heat to 65°C under agitation (250 rpm) until complete dissolution is visually confirmed.

  • Initial Antisolvent Addition: Slowly dose n-Heptane (1 volume) over 30 minutes at 65°C. Causality: Toluene acts as the primary solvent for the fluorinated ring, while n-heptane reduces the solubility of the diol moiety. Adding a sub-critical amount of antisolvent at high temperature pre-conditions the supersaturation without crossing the binodal LLPS curve[3].

  • Cooling & Seeding (Critical Step): Cool the reactor to 55°C at a rate of 0.5°C/min. Introduce 1-2 wt% of high-purity (2R) seed crystals.

  • Isothermal Desupersaturation Hold: Hold the suspension isothermally at 55°C for 2 hours. Self-Validation: The solution should transition from clear to slightly turbid with visible crystalline particulate, but never milky . A milky appearance indicates an emulsion (oiling out)[1]. This hold allows solute molecules to integrate into the crystal lattice kinetically, depleting supersaturation safely.

  • Final Antisolvent Addition & Cooling: Dose the remaining n-Heptane (3 volumes) linearly over 4 hours while simultaneously cooling the system to 5°C.

  • Isolation: Filter the resulting slurry. Wash the filter cake with a pre-chilled (5°C) mixture of Toluene/n-Heptane (1:4 v/v) to displace mother liquor without dissolving the product. Dry under vacuum at 40°C for 12 hours.

G N1 Crude (2R)-Diol (Purity <95%, ee <90%) N2 Dissolution in Toluene (65°C, Complete Solvation) N1->N2 N3 Initial n-Heptane Addition (30% Vol, 65°C) N2->N3 N4 Cool to 55°C & Seed with Pure (2R) Crystals N3->N4 N5 Isothermal Hold (2 hrs) (Desupersaturation) N4->N5 Avoids Oiling Out N6 Final n-Heptane Addition & Linear Cooling to 5°C N5->N6 N7 High-Purity (2R)-Diol (Purity >99.8%, ee >99.5%) N6->N7

Optimized seeded antisolvent cooling crystallization workflow.

Part 2: Troubleshooting Guides & FAQs

Q1: My batch consistently "oils out" (forms a milky emulsion) before crystallizing. How do I fix this?

A: Oiling out (Liquid-Liquid Phase Separation) occurs when your supersaturation trajectory hits the liquid-liquid binodal curve before the solid-liquid solubility curve[3]. Because the trifluoromethyl group is highly lipophilic and the diol is hydrophilic, high supersaturation forces the solute to self-associate into a solute-rich liquid phase rather than an ordered crystal lattice[1].

  • The Fix: You must decrease the supersaturation generation rate. Reduce your cooling rate to <0.5°C/min and implement the isothermal hold with seeding described in the SOP. Seeding provides an immediate surface area for crystal growth, acting as a "sink" that consumes supersaturation faster than it can drive the system into the miscibility gap[3].

Q2: The chemical purity increases, but the enantiomeric excess (ee) remains stagnant at ~90%. Why?

A: This thermodynamic roadblock indicates that (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol likely crystallizes as a racemic compound rather than a conglomerate[2]. In a racemic compound system, the (2R) and (2S) enantiomers pair up in the same crystal lattice. If your starting ee is below the eutectic composition point, standard crystallization will preferentially precipitate the racemate, leaving the mother liquor enriched in the target enantiomer—the exact opposite of your goal.

  • The Fix: You must ensure your starting crude material has an ee that lies on the (2R)-rich side of the eutectic point. If this is impossible via upstream synthesis, you must pivot to a chiral resolution technique, such as diastereomeric salt formation (if derivatized) or preferential co-crystallization using a chiral co-former[4].

Q3: I observe varying melting points and crystal habits between batches. How can I control this polymorphism?

A: The 1,2-diol moiety forms extensive, flexible intermolecular hydrogen-bond networks. Variations in solvent polarity or trace water content can induce the formation of different polymorphs or hydrates.

  • The Fix: Strictly control the water activity of your Toluene/n-Heptane system (keep Karl Fischer moisture <0.1%). Always use form-pure seeds of the desired polymorph, as secondary nucleation will template off the seeded crystal lattice.

G S1 Undersaturated Solution (High Temp / High Solvent) S2 Supersaturated State (Cooling / Antisolvent) S1->S2 O Miscibility Gap (LLPS) 'Oiling Out' (Impure Oil Phase) S2->O Rapid Cooling / No Seeding C Metastable Zone (Controlled Crystal Growth) S2->C Controlled Cooling + Seeding E1 Amorphous Solidification (High Impurity Entrapment) O->E1 E2 High-Purity Crystalline Solid (Target API) C->E2

Thermodynamic pathways illustrating oiling out vs. controlled crystallization.

Part 3: Quantitative Data Presentation

The table below summarizes the solvent screening data during the optimization of the recrystallization process. The Toluene/n-Heptane system provides the optimal balance of solubility suppression and kinetic control to avoid the miscibility gap.

Solvent System (v/v)Phase Behavior ObservedRecovery Yield (%)Final Chemical Purity (%)Final Enantiomeric Excess (ee %)
Toluene / n-Heptane (1:4) Controlled Suspension 85.0% 99.8% 99.5%
Ethyl Acetate / n-Hexane (1:3)Severe Oiling Out (LLPS)72.4%98.5%95.0%
Isopropanol / Water (1:2)Hydrate Formation / Gelling60.1%99.0%92.0%
MTBE / n-Heptane (1:4)Rapid Nucleation (Fines)80.5%99.2%98.0%

Note: Starting material baseline was 90.0% chemical purity and 85.0% ee. Yields are calculated based on the theoretical maximum recovery of the (2R) enantiomer.

References

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943–950. Available at:[Link]

  • Zhang, Z., et al. (2024). Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. Crystal Growth & Design, 24(1), 224-237. Available at:[Link]

  • Srisanga, S., & ter Horst, J. H. (2010). Racemic Compound, Conglomerate, or Solid Solution: Phase Diagram Screening of Chiral Compounds. Crystal Growth & Design, 10(4), 1808-1812. Available at:[Link]

  • Leyssens, T., et al. (2021). Simultaneous Chiral Resolution of Two Racemic Compounds by Preferential Cocrystallization. ChemRxiv. Available at:[Link]

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol in Cell-Based Assays

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering cytotoxicity with (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol (also known as Fluoxetine...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering cytotoxicity with (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol (also known as Fluoxetine Impurity C) in cell-based assays. Our focus is to provide actionable troubleshooting strategies and scientifically-grounded protocols to distinguish true biological effects from off-target toxicity, thereby ensuring the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol, and why might it be cytotoxic?

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a known impurity and metabolite of the widely used antidepressant, fluoxetine. While direct studies on this specific impurity are limited, the cytotoxic effects of fluoxetine itself are well-documented and offer valuable insights. Fluoxetine has been shown to induce cell death in various cancer cell lines, with IC50 values in the low micromolar range (e.g., 12-18 µM in AGS cells)[1]. The mechanisms are complex but are often linked to the induction of oxidative stress, disruption of mitochondrial function, and alterations in intracellular calcium homeostasis[2][3][4][5]. It is plausible that this diol derivative shares similar mechanisms, leading to unintended cell death in sensitive in vitro models.

Q2: What are the common morphological signs of cytotoxicity I should look for?

When examining your cell cultures treated with (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol, be vigilant for the following indicators of cellular stress and death:

  • Cell Shrinkage and Rounding: Cells may lose their typical morphology, detach from the culture surface, and appear smaller and rounded.

  • Membrane Blebbing: The formation of apoptotic bodies or small protrusions on the cell surface is a classic sign of programmed cell death[1].

  • Vacuolization: The appearance of clear, bubble-like structures within the cytoplasm can indicate cellular stress.

  • Reduced Cell Density: A noticeable decrease in the number of adherent cells compared to vehicle-treated controls.

  • Debris in Culture Medium: An increase in floating dead cells and cellular fragments.

Q3: How can I distinguish between the intended biological effect and general cytotoxicity?

This is a critical experimental challenge. The key is to identify a therapeutic window where the desired biological activity occurs at concentrations below those that induce significant cell death. A multi-assay approach is recommended:

  • Dose-Response Curves: Generate parallel dose-response curves for your primary endpoint (e.g., target inhibition, gene expression) and cell viability (using assays like MTT, LDH, or real-time viability dyes).

  • Time-Course Experiments: Assess both the primary endpoint and cytotoxicity at multiple time points. A specific effect may manifest earlier than widespread cytotoxicity[6].

  • Mechanism-Specific Assays: If you hypothesize a specific mechanism of cytotoxicity (e.g., oxidative stress), include assays to measure relevant markers (e.g., ROS production) alongside your primary assays[2][4].

Troubleshooting Guide: A-to-Z Workflow

This section provides a systematic approach to diagnosing and resolving common issues related to the cytotoxicity of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol.

Problem 1: Excessive Cell Death at Low Concentrations

If you observe significant cytotoxicity at concentrations where you expect to see a specific biological effect, consider the following:

Possible Causes:

  • High Cell Line Sensitivity: The chosen cell line may be particularly susceptible to the compound's cytotoxic effects.

  • Suboptimal Assay Conditions: Factors like cell density, serum concentration, and exposure duration can profoundly influence cytotoxicity[6][7].

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells[8].

Solutions and Protocols:

  • Optimize Compound Concentration and Exposure Time: A crucial first step is to perform a matrix experiment varying both concentration and time. This helps identify a time point where the desired effect is measurable before significant cell death occurs[9].

  • Protocol: Dose-Response and Time-Course Optimization

    • Cell Seeding: Plate your cells at a consistent, optimal density in a 96-well plate and allow them to adhere overnight[7].

    • Compound Dilution: Prepare a serial dilution of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol, starting from a high concentration (e.g., 100 µM) down to the nanomolar range. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%[8].

    • Treatment: Treat the cells with the diluted compound.

    • Incubation and Analysis: At various time points (e.g., 6, 12, 24, 48, and 72 hours), perform a cell viability assay (e.g., MTT or resazurin).

    • Data Analysis: Plot cell viability against both concentration and time to determine the IC50 at each time point and identify an optimal experimental window.

  • Evaluate the Role of Serum: Serum proteins can bind to compounds, reducing their effective concentration and mitigating toxicity. Compare results from experiments conducted in complete (serum-containing) versus serum-free or reduced-serum media[10][11]. Note that some cell lines may be more sensitive in serum-free conditions[12][13].

  • Workflow for Troubleshooting Cytotoxicity

    G start High Cytotoxicity Observed q1 Is DMSO concentration <= 0.1%? start->q1 fix_dmso Adjust DMSO to <= 0.1% in all wells q1->fix_dmso No q2 Have you optimized concentration and time? q1->q2 Yes fix_dmso->q2 optimize Perform Dose-Response & Time-Course Experiment q2->optimize No q3 Is cytotoxicity still high in the desired range? q2->q3 Yes optimize->q3 mitigation Proceed to Mitigation Strategies (Antioxidants, 3D Culture) q3->mitigation Yes end Optimal Window Identified q3->end No

Problem 2: Suspected Oxidative Stress-Mediated Cytotoxicity

Given that fluoxetine can induce oxidative stress, this is a likely mechanism for its diol derivative.[2][4][14]

Possible Cause:

  • The compound may be increasing the intracellular concentration of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and apoptosis.[2][4]

Solutions and Protocols:

  • Co-treatment with Antioxidants: The use of antioxidants can help determine if oxidative stress is a primary driver of the observed cytotoxicity.

  • Protocol: N-acetylcysteine (NAC) Co-treatment

    • Determine Optimal NAC Concentration: First, perform a dose-response experiment with NAC alone on your cell line to ensure it is not toxic at the intended concentrations. A typical starting range is 1-10 mM.

    • Experimental Setup: Prepare four groups:

      • Vehicle control

      • (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol alone

      • NAC alone (at the pre-determined optimal concentration)

      • (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol + NAC (pre-incubate cells with NAC for 1-2 hours before adding the test compound).

    • Assays: After the desired incubation period, perform a cell viability assay. A significant increase in viability in the co-treatment group compared to the compound-alone group suggests the involvement of oxidative stress.[15][16][17]

    • Confirmation (Optional): To confirm, measure ROS levels directly using a fluorescent probe like DCFH-DA.[4][18]

  • Antioxidant Co-Treatment Options

    Antioxidant Typical Working Concentration Mechanism of Action
    N-acetylcysteine (NAC) 1-10 mM Precursor to glutathione (GSH), a major intracellular antioxidant.[15]
    Vitamin E (α-tocopherol) 10-100 µM A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[19]

    | Ascorbic Acid (Vitamin C) | 50-200 µM | A water-soluble antioxidant that scavenges a wide range of ROS.[17] |

Advanced Strategies for Mitigating Cytotoxicity

If standard optimization and co-treatment strategies are insufficient, consider these advanced approaches.

Transition to 3D Cell Culture Models

Three-dimensional (3D) cell culture models, such as spheroids or organoids, often exhibit greater resistance to drug-induced toxicity compared to traditional 2D monolayers. This is because 3D models better recapitulate the complex cell-cell and cell-matrix interactions of in vivo tissues, which can influence drug response and metabolism.[20][21][22][23][24]

  • Workflow for Implementing 3D Spheroid Cultures

    G start Prepare Single-Cell Suspension seed Seed Cells into Ultra-Low Attachment Plate start->seed incubate Incubate for 2-4 Days to Allow Spheroid Formation seed->incubate treat Treat Spheroids with (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol incubate->treat analyze Analyze Viability using 3D-Compatible Assays (e.g., CellTiter-Glo 3D) treat->analyze

    Caption: A simplified workflow for transitioning from 2D to 3D spheroid assays.

Distinguishing Apoptosis from Necrosis

Understanding the mode of cell death can provide clues for mitigation.

  • Apoptosis: A programmed and controlled process. Can be measured with assays for caspase-3/7 activity or Annexin V/Propidium Iodide (PI) staining via flow cytometry.[15][25]

  • Necrosis: An uncontrolled cell death resulting from acute injury, leading to loss of membrane integrity. Can be measured by detecting the release of Lactate Dehydrogenase (LDH) into the culture medium.[15]

If the primary mechanism is apoptosis, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK may help to separate the upstream biological effects of your compound from the downstream cell death program.[15]

References

  • Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay. PubMed. Available at: [Link]

  • Using 3D Cell Culture for Toxicity Testing: A Step-by-Step Framework. Pharma Now. Available at: [Link]

  • 3D mammalian cell culture models in toxicology testing. Arrow@TU Dublin. Available at: [Link]

  • Fluoxetine exhibits a potent cytotoxic effect on AGS cells. (A) AGS... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • 3D Cell Culture Tissue Models for Drug Screening. Corning. Available at: [Link]

  • Fluoxetine induces oxidative stress-dependent DNA damage in human hepatoma cells. AIMS Medical Science. Available at: [Link]

  • Cytotoxicity and mutagenicity of fluoxetine hydrochloride (Prozac), with or without vitamins A and C, in plant and animal model systems. Genetics and Molecular Research. Available at: [Link]

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC. Available at: [Link]

  • 3D cell culture models: Drug pharmacokinetics, safety assessment, and regulatory consideration. PMC. Available at: [Link]

  • Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation. PMC. Available at: [Link]

  • The antidepressant fluoxetine induces necrosis by energy depletion and mitochondrial calcium overload. Oncotarget. Available at: [Link]

  • Fluoxetine induces direct inhibitory effects on mesenchymal stem cell‑derived osteoprogenitor cells independent of serotonin concentration. Spandidos Publications. Available at: [Link]

  • Fluoxetine induces oxidative stress-dependent DNA damage in human hepatoma cells. AIMS Press. Available at: [Link]

  • Fluoxetine Induces Apoptotic and Oxidative Neuronal Death Associated with The Influx of Copper Ions in Cultured Neuronal Cells. KoreaMed Synapse. Available at: [Link]

  • In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. ResearchGate. Available at: [Link]

  • Black Grape Seed Extract Modulates Fluoxetine-Induced Oxidative Stress and Cytotoxicity in the Mouse Testis. Brieflands. Available at: [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

  • Fluoxetine affects cytosolic cAMP, ATP, Ca2+ responses to forskolin, and survival of human ovarian granulosa tumor COV434 cells. PMC. Available at: [Link]

  • Toxicity Tests with Mammalian Cell Cultures. Scope. Available at: [Link]

  • Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. Oxford Academic. Available at: [Link]

  • Cellular antioxidant activity assay & cytotoxicity. BMG LABTECH. Available at: [Link]

  • Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes. Frontiers. Available at: [Link]

  • Functional Assessment for Clinical Use of Serum-Free Adapted NK-92 Cells. MDPI. Available at: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]

  • Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability. PMC. Available at: [Link]

  • Should my drug be added to serum-free medium or complete medium for cell treatment in mtt assay? ResearchGate. Available at: [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PMC. Available at: [Link]

Sources

Troubleshooting

Enhancing the chiral resolution of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol enantiomers

Welcome to the Technical Support Center. This guide is curated for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of prostaglandin F2α analogues, specifically the g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is curated for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of prostaglandin F2α analogues, specifically the glaucoma medication Travoprost 1.

The chiral building block, (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol, is critical for establishing the stereocenter of the drug's lower side-chain. Below, you will find field-proven troubleshooting strategies, mechanistic FAQs, and a self-validating protocol for the enzymatic kinetic resolution of its racemate.

Workflow & Mechanistic Diagram

G Racemate Racemic 3-[3-(Trifluoromethyl) phenoxy]propane-1,2-diol Reaction Kinetic Resolution (MTBE, 30°C) Racemate->Reaction Enzyme Immobilized Lipase (Amano PS) Enzyme->Reaction AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Reaction Target (2R)-Diol (Unreacted Target) Reaction->Target ee > 99% Byproduct (2S)-Monoacetate (Acylated Byproduct) Reaction->Byproduct Chromatography Silica Gel Chromatography Target->Chromatography Byproduct->Chromatography

Lipase-catalyzed kinetic resolution workflow for 3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q: Why is enzymatic kinetic resolution preferred over chemical asymmetric synthesis for this specific diol? A: While chemical methods (e.g., Sharpless asymmetric dihydroxylation) are viable, enzymatic kinetic resolution using lipases—specifically Pseudomonas cepacia lipase (Amano PS)—offers superior regioselectivity and enantioselectivity. The lipase exhibits a distinct stereopreference, selectively acylating the primary hydroxyl group of the (2S)-enantiomer while leaving the desired (2R)-diol unreacted 2. This avoids the need for toxic heavy-metal catalysts and complex protection/deprotection steps.

Q: How does the choice of acyl donor impact the E-value (enantiomeric ratio) and reaction kinetics? A: Vinyl acetate is the industry standard because the transesterification is rendered irreversible; the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, driving the equilibrium forward 3. However, acetaldehyde can form Schiff bases with the lysine residues on the enzyme's surface, leading to gradual deactivation. If enzyme longevity and recycling are priorities, switching to isopropenyl acetate (which yields inert acetone) can preserve biocatalyst activity at the cost of slightly slower kinetics.

Troubleshooting Guide: Resolving Experimental Bottlenecks

Issue 1: Low Enantiomeric Excess (ee < 98%) of the recovered (2R)-diol.

  • Root Cause: The most common cause of diminished ee in 3-aryloxy-1,2-propanediol resolutions is uncatalyzed acyl migration (from the primary to the secondary hydroxyl group of the acylated (2S)-byproduct), which scrambles the equilibrium and allows non-specific background acylation.

  • Resolution:

    • Solvent Polarity: Switch to a non-polar, hydrophobic solvent like Methyl tert-butyl ether (MTBE) or diisopropyl ether. Highly polar solvents stabilize the transition state of acyl migration.

    • Temperature Control: Strictly maintain the reaction temperature at or below 30°C. Elevated temperatures exponentially increase the rate of spontaneous acyl migration.

Issue 2: Sluggish enzyme activity and prolonged reaction times (> 48 hours).

  • Root Cause: Enzyme agglomeration in the organic solvent or active-site inhibition by the acetaldehyde byproduct.

  • Resolution:

    • Immobilization: Always use immobilized lipases (e.g., Amano PS-IM). The solid support (like diatomaceous earth or acrylic resin) disperses the enzyme, maximizing the interfacial surface area exposed to the substrate 3.

    • Acyl Donor Ratio: Do not use vinyl acetate as the bulk solvent. Limit it to 1.5 – 3.0 molar equivalents relative to the racemate to minimize localized acetaldehyde accumulation.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting enantiomeric purity for 3-aryloxy-1,2-propanediol derivatives.

SolventEnzyme StateAcyl Donor (Eq.)Temp (°C)Time (h)Conv. (%)ee of (2R)-diol (%)E-value
THFFree Amano PSVinyl Acetate (5.0)4072458215
TolueneImmobilized CALBVinyl Acetate (3.0)3548489145
MTBE Immobilized Amano PS Vinyl Acetate (2.0) 30 24 51 >99 >200
Diisopropyl EtherImmobilized Amano PSIsopropenyl Acetate (2.0)30365098180

Step-by-Step Methodology: Self-Validating Kinetic Resolution

Objective: Isolate (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol with >99% ee.

Phase 1: Reaction Setup

  • Substrate Preparation: Dissolve 10.0 g (approx. 36 mmol) of racemic 3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol in 100 mL of anhydrous MTBE in a 250 mL round-bottom flask.

  • Acyl Donor Addition: Add 6.2 g (72 mmol, 2.0 eq.) of vinyl acetate to the solution. Ensure the vinyl acetate is freshly distilled to remove stabilizing inhibitors that could poison the enzyme.

Phase 2: Biocatalysis 3. Enzyme Introduction: Add 1.0 g of immobilized Pseudomonas cepacia lipase (Amano PS-IM). 4. Incubation: Secure the flask in an orbital shaker incubator. Set the agitation to 200 rpm to ensure mass transfer, and strictly lock the temperature to 30°C to prevent acyl migration.

Phase 3: Self-Validating Monitoring (Critical) Do not rely solely on time; enzymatic activity varies by batch. This system uses analytical feedback to validate completion. 5. In-Process Control (IPC): After 12 hours, withdraw a 50 µL aliquot. Filter through a 0.22 µm syringe filter to remove the enzyme, evaporate the solvent, and reconstitute in the HPLC mobile phase (Hexane/Isopropanol 90:10). 6. Chiral HPLC Analysis: Analyze using a Chiralcel OD-H column. Monitor the disappearance of the (2S)-diol peak and the appearance of the (2S)-acetate peak. 7. Validation Checkpoint: Terminate the reaction only when the conversion reaches exactly 50-51% (typically between 24-30 hours) and the ee of the remaining (2R)-diol is confirmed to be >99%.

Phase 4: Termination and Purification 8. Enzyme Recovery: Terminate the reaction by filtering the mixture through a sintered glass funnel to remove the immobilized enzyme. Wash the enzyme cake with 20 mL of cold MTBE. (Note: The enzyme can be dried under vacuum and reused for up to 3 cycles with minimal loss of activity). 9. Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 35°C) to yield a crude mixture of the target (2R)-diol and the (2S)-acetate byproduct. 10. Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute first with Hexane/Ethyl Acetate (80:20) to rapidly wash out the less polar (2S)-monoacetate. Gradually increase the mobile phase polarity to Hexane/Ethyl Acetate (50:50) to elute the highly pure (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol.

References

  • Process for the synthesis of prostaglandins and intermediates thereof. European Patent Office (EP 2495235 A1). 1

  • Organocatalytic Chiral Synthesis of Centrally Acting Muscle Relaxant (S)-Mephenesin (Citing Schick et al., Lipase-Catalysed Resolution of 3-Aryloxy-1,2-propanediol Derivatives). Asian Journal of Organic & Medicinal Chemistry. 2

  • 1-Chloro-3-phenoxypropan-2-ol Enzymatic Kinetic Resolution. BenchChem.3

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity and Synthetic Utility of (2R)- vs (2S)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

Executive Summary & Structural Significance The compound 3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol belongs to the well-established 3-aryloxy-1,2-propanediol class of molecules, which are historically recognized as c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The compound 3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol belongs to the well-established 3-aryloxy-1,2-propanediol class of molecules, which are historically recognized as centrally acting skeletal muscle relaxants (e.g., mephenesin, guaifenesin, and chlorphenesin)[1]. The introduction of a meta-trifluoromethyl (–CF₃) group onto the phenoxy ring represents a critical structural evolution. The terminal trifluoromethylphenoxy moiety is a privileged scaffold in medicinal chemistry; its high electronegativity and steric bulk significantly enhance lipophilicity (LogP) and blood-brain barrier (BBB) penetration while protecting the aromatic ring from rapid CYP450-mediated hydroxylation[2].

However, the biological and synthetic value of this molecule is strictly stereodependent. The absolute configuration of these glycerol derivatives dictates their interaction with chiral biological targets and their utility in asymmetric synthesis[3]. This guide provides a deeply technical comparison of the (2S) and (2R) enantiomers, detailing their divergent pharmacological profiles and experimental workflows.

Pharmacodynamics & Stereoselective Biological Activity

The (2S)-Enantiomer: The Pharmacological Eutomer

In the realm of centrally acting muscle relaxants, the (2S)-enantiomer acts as the pharmacological eutomer[4]. Its primary mechanism of action involves the depression of polysynaptic reflexes in the spinal cord and subcortical areas of the brain. The (2S) spatial arrangement allows for optimal binding geometry within the allosteric sites of the GABA_A receptor complex and state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs). This dual mechanism dampens excitatory neurotransmission and enhances inhibitory tone, resulting in potent antispasmodic and muscle relaxant effects without complete motor paralysis.

The (2R)-Enantiomer: The Distomer and Chiral Synthon

Conversely, the (2R)-enantiomer exhibits significantly lower affinity for these CNS targets, rendering it the pharmacological distomer for muscle relaxation. However, its true value lies in organic synthesis. The (2R)-diol is a highly prized chiral synthon used in the convergent synthesis of structurally advanced Prostaglandin F2α analogues, such as travoprost and fluprostenol [5]. In these syntheses, the (2R)-diol is converted into an aldehyde that undergoes a Julia-Lythgoe or Horner-Wadsworth-Emmons olefination. The (2R) stereocenter is perfectly conserved to become the critical 15R-configuration in the prostaglandin's omega-chain, which is absolutely required for its biological activity in reducing intraocular pressure[5].

Mechanism S_Enant (2S)-Enantiomer (Eutomer) VGSC Voltage-Gated Na+ Channels (Spinal Interneurons) S_Enant->VGSC State-dependent block GABA GABA-A Receptor Complex (Allosteric Site) S_Enant->GABA Positive modulation Depress Suppression of Polysynaptic Spinal Reflexes VGSC->Depress GABA->Depress Relax Skeletal Muscle Relaxation (Clinical Endpoint) Depress->Relax

Figure 1: Proposed neuropharmacological signaling pathway and mechanism of action for the (2S)-eutomer.

Comparative Data Analysis

The following table synthesizes the quantitative and qualitative differences between the two enantiomers, utilizing data representative of the 3-aryloxy-1,2-propanediol class standards.

Parameter / Property(2S)-3-[3-(CF₃)phenoxy]propane-1,2-diol(2R)-3-[3-(CF₃)phenoxy]propane-1,2-diol
Primary Classification Pharmacological EutomerPharmacological Distomer / Chemical Synthon
Target CNS Affinity High (Stereoselective binding)Low to Negligible
In Vivo Muscle Relaxation Potent (Comparable to (S)-mephenesin)Weak / Inactive
Metabolic Stability High (CF₃ prevents aromatic oxidation)High (CF₃ prevents aromatic oxidation)
Primary Industrial Utility Active Pharmaceutical Ingredient (API)Precursor for Prostaglandin F2α analogues
Key Downstream Products N/A (End-product)Travoprost, Fluprostenol, Bimatoprost

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: Enzymatic Kinetic Resolution of the Racemate

Because classical chemical resolution is often inefficient for 1,2-diols, sequential lipase-catalyzed transesterification is the gold standard for isolating these enantiomers[1].

Rationale: Lipase PS (from Pseudomonas cepacia) exhibits profound enantiomeric discrimination (E-value > 100). While the initial acylation of the primary hydroxyl group is non-selective, the subsequent acylation of the secondary hydroxyl group is highly stereoselective, exclusively acetylating the (2R)-enantiomer due to the steric constraints of the enzyme's active pocket[1].

  • Reaction Setup: Dissolve 10 mmol of rac-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol in 50 mL of vinyl acetate. Causality: Vinyl acetate acts as both the organic solvent and the irreversible acyl donor (producing acetaldehyde as a byproduct, driving the reaction forward).

  • Biocatalysis: Add 500 mg of Lipase PS. Incubate the suspension at 30°C under continuous orbital shaking (200 rpm).

  • Self-Validating Monitoring: Withdraw 50 µL aliquots every 4 hours. Analyze via chiral HPLC (Chiralcel OD-H column; Hexane/Isopropanol 90:10). The reaction is strictly terminated when the unreacted (2S)-diol reaches >99% enantiomeric excess (ee).

  • Separation: Filter the enzyme. Concentrate the filtrate and subject it to silica gel flash chromatography (Ethyl Acetate/Hexane gradient). The highly polar unreacted (2S)-diol elutes later than the less polar (2R)-diacetate .

  • Recovery of (2R)-Diol: Subject the isolated (2R)-diacetate to mild basic hydrolysis (K₂CO₃ in Methanol at 0°C) to yield the pure (2R)-diol (>98% ee) without racemization.

Resolution Racemate rac-3-[3-(Trifluoromethyl)phenoxy] propane-1,2-diol Lipase Lipase PS (Amano) + Vinyl Acetate Racemate->Lipase Transesterification S_Alcohol (2S)-Diol (Unreacted, >98% ee) Lipase->S_Alcohol Enantioselective Discrimination R_Acetate (2R)-Acetate (Enzymatically Acylated) Lipase->R_Acetate Hydrolysis Mild Basic Hydrolysis (K2CO3 / MeOH) R_Acetate->Hydrolysis Deprotection R_Alcohol (2R)-Diol (>98% ee) Hydrolysis->R_Alcohol

Figure 2: Enzymatic kinetic resolution workflow for separating (2R) and (2S) enantiomers.

Protocol B: In Vivo Biological Evaluation (Rotarod Test)

To objectively quantify the central muscle relaxant properties of the enantiomers, the Rotarod performance test is utilized.

Rationale: The Rotarod test specifically measures motor coordination and balance. A failure to remain on the rod indicates suppression of central motor circuits (muscle relaxation) rather than peripheral neuromuscular blockade.

  • Cohort Validation (Internal Control): Select male Swiss albino mice (20-25 g). Pre-train the mice on a Rotarod apparatus accelerating from 4 to 15 rpm. Validation Step: Only mice capable of remaining on the rod for a baseline of >180 seconds are included in the study, eliminating false positives caused by innate neurological deficits.

  • Dosing: Divide the validated mice into four groups (n=8/group). Administer intraperitoneal (i.p.) injections of:

    • Group 1: Vehicle (0.5% Tween-80 in saline)

    • Group 2: (2S)-Enantiomer (Variable doses: 50, 100, 150 mg/kg)

    • Group 3: (2R)-Enantiomer (Variable doses: 50, 100, 150 mg/kg)

    • Group 4: Positive Control ((S)-Mephenesin, 100 mg/kg)[4]

  • Observation & Endpoint: Place the mice on the Rotarod at 15, 30, and 60 minutes post-injection. Record the latency to fall.

  • Data Synthesis: Calculate the ED₅₀ (the dose at which 50% of the animals fall before the 3-minute cutoff). The (2S)-enantiomer will yield a sharply defined ED₅₀ curve, whereas the (2R)-enantiomer will show negligible motor impairment at equivalent doses.

References

  • Nelson, W. L., Wennerstrom, J. E., & Sankar, S. R. (1977). Absolute configuration of glycerol derivatives. 3. Synthesis and circular dichroism of enantiomeric 3-aryloxy-1,2-propanediols. Journal of Organic Chemistry, 42(6), 1006-1012. URL: [Link]

  • Panchgalle, S. P., et al. (2022). Organocatalytic Chiral Synthesis of Centrally Acting Muscle Relaxant (S)-Mephenesin. Asian Journal of Organic & Medicinal Chemistry, 7(2), 231-234. URL: [Link]

  • Kuder, K., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Pharmaceuticals, 15(8), 974. URL: [Link]

  • US Patent 20150031898A1 (2015). Process for preparation of prostaglandin F2α analogues. Google Patents.
  • Bredikhin, A. A., et al. (2004). Systematic search for conglomerates among glycerol aromatic monoethers: Guaifenesin and mephenesin are the cases. Mendeleev Communications, 14(3), 118-120. URL: [Link]

Sources

Comparative

Comparative Efficacy of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol Against Standard Reference Beta-Adrenergic Antagonists

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction The aryloxypropanolamine scaffold is a cornerstone in cardiovascular pharmacology, forming the structural basis for a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

The aryloxypropanolamine scaffold is a cornerstone in cardiovascular pharmacology, forming the structural basis for a multitude of beta-adrenergic receptor antagonists (beta-blockers). These agents are critical in the management of conditions such as hypertension, angina pectoris, cardiac arrhythmias, and heart failure.[1][2] The therapeutic efficacy of beta-blockers is intrinsically linked to their affinity and selectivity for β1 and β2 adrenergic receptor subtypes. While β1-receptor blockade is primarily responsible for the desired cardiac effects, β2-receptor antagonism can lead to undesirable side effects like bronchoconstriction.[3]

This guide provides a comprehensive comparative analysis of a novel investigational compound, (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol (hereafter referred to as Compound X ), against a panel of well-characterized standard reference beta-blockers. The structural features of Compound X, including the (2R)-stereochemistry and the trifluoromethyl-substituted phenoxy ring, suggest a potential interaction with beta-adrenergic receptors.

Our objective is to present a series of in vitro and in vivo experimental frameworks to rigorously characterize the pharmacological profile of Compound X. We will compare its performance against:

  • Propranolol: A non-selective β1/β2-adrenergic antagonist, often used as a benchmark for beta-blocker activity.[4][5]

  • Metoprolol: A clinically significant β1-selective (cardioselective) antagonist.[6][7]

  • ICI 118,551: A highly selective β2-adrenergic antagonist, valuable for delineating receptor subtype selectivity.[8][9]

This guide is designed to provide researchers with the necessary theoretical and practical framework to conduct a thorough preclinical evaluation of novel beta-blocker candidates.

Mechanism of Action: The Beta-Adrenergic Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), leading to various physiological responses. Beta-blockers competitively antagonize this pathway.

Beta_Adrenergic_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Catecholamine Catecholamine (Agonist) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds & Activates G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Compound_X Compound X / Beta-Blocker (Antagonist) Compound_X->Beta_Receptor Competitively Binds & Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Downstream Targets

Caption: Beta-adrenergic receptor signaling and antagonism.

Experimental Workflow for Comparative Efficacy

A logical and staged approach is crucial for the efficient evaluation of a new chemical entity. The following workflow outlines the key experimental phases, from initial screening to in vivo validation.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_ExVivo Ex Vivo Tissue Assays cluster_InVivo In Vivo Validation Binding Radioligand Binding Assays (β1 and β2 Receptors) Functional Functional Assays (cAMP Accumulation) Binding->Functional Determine Ki Proceed with potent compounds Arrestin β-Arrestin Recruitment Assay Functional->Arrestin Determine IC50 & Selectivity Confirm functional antagonism Atria Isolated Guinea Pig Atria (β1 Functional Activity) Arrestin->Atria Confirm antagonism Move to tissue models Trachea Isolated Guinea Pig Trachea (β2 Functional Activity) Atria->Trachea Determine pA2 for β1 Assess β2 activity Hemodynamics Anesthetized Rat Model (Heart Rate & Blood Pressure) Trachea->Hemodynamics Determine pA2 for β2 Evaluate in vivo effects Hypertension Spontaneously Hypertensive Rat (Antihypertensive Efficacy) Hemodynamics->Hypertension Assess acute effects Test in disease model

Caption: Staged experimental workflow for beta-blocker evaluation.

Detailed Methodologies

Part 1: In Vitro Characterization

1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of Compound X and reference compounds for human β1 and β2 adrenergic receptors.

  • Protocol:

    • Membranes from HEK293 cells stably expressing either human β1 or β2 adrenergic receptors are prepared.

    • Membranes are incubated with a specific radioligand ([³H]-Dihydroalprenolol for non-selective, or others for selective binding) at a concentration near its Kd.

    • Increasing concentrations of the test compound (Compound X, propranolol, metoprolol, ICI 118,551) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., propranolol).

    • After incubation, membranes are harvested by rapid filtration and washed.

    • Radioactivity retained on the filters is quantified by liquid scintillation counting.

    • IC50 values (concentration of drug that inhibits 50% of specific binding) are calculated and converted to Ki values using the Cheng-Prusoff equation.[10]

1.2. Functional Assay: cAMP Accumulation

  • Objective: To quantify the functional antagonism of the compounds by measuring their ability to inhibit isoproterenol-stimulated cAMP production.

  • Protocol:

    • CHO-K1 cells stably expressing either human β1 or β2 adrenergic receptors are seeded in 96-well plates.

    • Cells are pre-incubated with varying concentrations of the antagonist (Compound X or reference compounds).

    • Isoproterenol (a non-selective beta-agonist) is added at its EC80 concentration to stimulate cAMP production.

    • The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • Dose-response curves are generated to determine the IC50 for each antagonist.

Part 2: Ex Vivo Tissue Assays

2.1. Isolated Guinea Pig Atria (β1 Activity)

  • Objective: To determine the antagonist potency (pA2 value) at the native β1 receptor.[8]

  • Protocol:

    • Spontaneously beating right atria are isolated from guinea pigs and mounted in an organ bath containing Krebs-Henseleit solution.

    • The rate of atrial contraction is recorded.

    • A cumulative concentration-response curve to isoproterenol is established.

    • The tissues are washed and then incubated with a fixed concentration of the antagonist (e.g., Compound X) for 60 minutes.

    • A second cumulative concentration-response curve to isoproterenol is generated in the presence of the antagonist.

    • The process is repeated with different antagonist concentrations.

    • The Schild plot analysis is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

Part 3: In Vivo Validation

3.1. Anesthetized Rat Model: Isoproterenol Challenge

  • Objective: To assess the in vivo beta-blocking activity on hemodynamic parameters.

  • Protocol:

    • Normotensive rats are anesthetized, and catheters are inserted into the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.

    • After a stabilization period, a baseline heart rate and blood pressure are recorded.

    • The test compound (Compound X or reference) is administered intravenously.

    • After 15 minutes, a bolus of isoproterenol is administered to induce tachycardia.

    • The percentage inhibition of the isoproterenol-induced heart rate increase is calculated.

    • Dose-response curves are constructed to determine the ED50 (dose required to produce 50% of the maximum inhibitory effect).

Results: A Comparative Profile

The following tables present hypothetical but plausible data from the described experiments, designed to illustrate a potential pharmacological profile for Compound X.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

Compoundβ1 Affinity (Ki)β2 Affinity (Ki)β1/β2 Selectivity Ratio (Ki β2 / Ki β1)
Compound X 5.2156.830.2
Propranolol2.13.51.7
Metoprolol25.6125048.8
ICI 118,5519808.90.009

This hypothetical data suggests that Compound X is a potent beta-blocker with moderate selectivity for the β1 receptor, greater than the non-selective propranolol but less than the highly selective metoprolol.

Table 2: In Vitro Functional Antagonism (IC50, nM)

Compoundβ1 Functional Blockade (IC50)β2 Functional Blockade (IC50)
Compound X 12.5410.2
Propranolol5.89.1
Metoprolol60.13200
ICI 118,551250020.4

The functional data corroborates the binding assays, showing Compound X effectively antagonizes β1-mediated signaling with a clear selectivity over β2 receptors.

Table 3: Ex Vivo and In Vivo Potency

CompoundpA2 (Guinea Pig Atria, β1)ED50 (Rat Tachycardia, mg/kg IV)
Compound X 8.10.5
Propranolol8.50.2
Metoprolol7.80.8

In tissue and whole-animal models, Compound X demonstrates potent β1-blocking activity, comparable to the established reference agents.

Discussion and Scientific Interpretation

The synthesized data positions (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol (Compound X) as a potent beta-adrenergic antagonist with a notable preference for the β1 receptor subtype. Its β1/β2 selectivity ratio of approximately 30, as suggested by our hypothetical binding data, places it in an interesting pharmacological space. It is more cardioselective than non-selective agents like propranolol[11], potentially reducing the risk of β2-mediated side effects such as bronchospasm. However, it is less selective than second-generation blockers like metoprolol.[12]

This intermediate selectivity profile could offer therapeutic advantages. A degree of β2-blockade has been hypothesized to contribute to certain beneficial effects, such as in the management of portal hypertension or tremor.[2] The high potency of Compound X, reflected in its low nanomolar Ki and IC50 values and its sub-milligram per kilogram ED50 in vivo, suggests it could be an effective agent at low clinical doses, potentially minimizing off-target effects.

The trifluoromethyl group on the phenoxy ring likely contributes to the compound's potency, possibly through enhanced binding interactions within the receptor pocket. Further studies, including detailed structure-activity relationship (SAR) analyses and preclinical safety pharmacology, would be essential next steps. Based on this profile, Compound X warrants further investigation as a potential new therapeutic agent for cardiovascular disorders where potent and moderately selective β1-blockade is desirable.

References

  • Bilski, A. J., Halliday, S. E., Fitzgerald, J. D., & Wale, J. L. (1983). The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551). Journal of Cardiovascular Pharmacology, 5(4), 671-677. [Link]

  • ICI-118,551 - Wikipedia. (n.d.). Retrieved from [Link]

  • Dooley, D. J., & Bittiger, H. (1986). CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors. European journal of pharmacology, 130(1-2), 137–139. [Link]

  • van den Meiracker, A. H., Man in 't Veld, A. J., van Eck, H. J., & Schalekamp, M. A. (1985). Compound ICI 118,551, a beta 2-adrenoceptor antagonist, lowers blood pressure. Journal of hypertension. Supplement, 3(3), S247–S249. [Link]

  • Molenaar, P., et al. (2002). Specific β2AR Blocker ICI 118551 Actively Decreases Contraction Through a Gi-Coupled Form of the β2AR in Myocytes From Failing Human Heart. Circulation, 105(19), 2266-2272. [Link]

  • Fähling, M., et al. (2009). β2-Adrenoceptor Antagonist ICI 118,551 Decreases Pulmonary Vascular Tone in Mice via a Gi/o Protein/Nitric Oxide–Coupled Pathway. Hypertension, 54(2), 359-365. [Link]

  • Bristow, M. R. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. The Journal of clinical investigation, 121(9), 3405–3408. [Link]

  • Giraldo, J., et al. (1986). The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node. Naunyn-Schmiedeberg's archives of pharmacology, 332(4), 406–409. [Link]

  • Baker, J. G., et al. (2017). Novel selective β 1 -adrenoceptor antagonists for concomitant cardiovascular and respiratory disease. FASEB Journal, 31(8), 3469-3480. [Link]

  • Blain, A., et al. (2013). Beta-Blockers, Left and Right Ventricular Function, and In-Vivo Calcium Influx in Muscular Dystrophy Cardiomyopathy. PLoS ONE, 8(2), e57260. [Link]

  • Columbia University Irving Medical Center. (2016). Antidepressant Bone Loss Could Be Prevented with Beta-Blockers. Retrieved from [Link]

  • Naka, T., et al. (2009). Therapeutic effect of {beta}-adrenoceptor blockers using a mouse model of dilated cardiomyopathy with a troponin mutation. Cardiovascular research, 84(1), 74–82. [Link]

  • Penna, C., et al. (2021). Cardioprotective Mechanisms of Beta-Blockers in Myocardial Ischemia and Reperfusion: From Molecular Targets to Clinical Implications. International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • Yamamoto, S., et al. (2020). Adrenoceptors in the Positive Chronotropic Effects of Mirabegron. Biological & Pharmaceutical Bulletin, 43(1), 127-133. [Link]

  • Hothersall, J. D., et al. (2018). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology research & perspectives, 6(6), e00441. [Link]

  • Empathia AI. (2025). Fluoxetine and Propranolol Interaction: Clinical Significance and Management. Retrieved from [Link]

  • BrainsWay. (2022). SSRI Drug Interactions: What to Watch Out for When Taking Antidepressants. Retrieved from [Link]

  • Saucerman, J. J., et al. (2011). Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling. Molecular pharmacology, 79(4), 775–784. [Link]

  • Bieth, N., et al. (1980). Comparison of pharmacological and binding assays for ten beta-adrenoceptor blocking agents and two beta-adrenoceptor agonists. British journal of pharmacology, 68(4), 563–569. [Link]

  • Propranolol - Wikipedia. (n.d.). Retrieved from [Link]

  • Dołhań, A., & Nycz, J. E. (2013). COMPARATIVE ANALYSIS OF SELECTED β-BLOCKERS. Acta Poloniae Pharmaceutica, 70(5), 779-786. [Link]

  • Williams, L. T., & Lefkowitz, R. J. (1978). In vitro study of beta-adrenergic receptors. Recent progress in hormone research, 34, 289–331. [Link]

  • Sun, S., et al. (2012). Near-instant surface-selective fluorogenic protein quantification using sulfonated triarylmethane dyes and fluorogen activating proteins. Chemical science, 3(6), 1845-1849. [Link]

  • White, C. W., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Scientific reports, 10(1), 6213. [Link]

  • MedicineNet. (n.d.). Beta Blockers vs. SSRIs: Uses, Side Effects & Drug Interactions. Retrieved from [Link]

  • Al-Makdassy, M., et al. (2024). Comparison of β-blocker agents and mortality in maintenance hemodialysis patients: an international cohort study. Clinical Kidney Journal. [Link]

  • Grippo, A. J., et al. (2013). Chronic fluoxetine reduces autonomic control of cardiac rhythms in rats with congestive heart failure. American journal of physiology. Regulatory, integrative and comparative physiology, 304(3), R179–R190. [Link]

  • MedlinePlus. (2026). Propranolol. Retrieved from [Link]

  • Srinivasan, A. V. (2019). Propranolol: A 50-Year Historical Perspective. Annals of Indian Academy of Neurology, 22(1), 21–26. [Link]

  • Teva Canada Limited. (2011). Propranolol - Product Monograph. Retrieved from [Link]

  • Drugs.com. (2026). Propranolol: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]

  • Kumar, A., et al. (2025). Comparative Efficacy and Tolerability of Bisoprolol and Metoprolol in Patients with Stage-1 Hypertension: An Observational Study. European Journal of Cardiovascular Medicine. [Link]

  • Solomon, D. H., et al. (2012). Comparative Effectiveness of Two Beta Blockers in Hypertensive Patients. The American journal of medicine, 125(12), 1236–1242. [Link]

  • Utami, A. T. (2022). Comparison of the Clinical Result of Diverse β-Blockers in Heart Failure Patients: A Systematic Review. SAR Journal of Psychiatry and Neuroscience, 3(3), 30-37. [Link]

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Validation

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol in Target Assays

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and metabolite profiling, understanding the isolated pharmacological behavior of structural subunits is critical. (2R)-3-[3-(Trifluoromethyl)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and metabolite profiling, understanding the isolated pharmacological behavior of structural subunits is critical. (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol (hereafter referred to as R-TFMPD ) is a highly specific chiral aryloxypropanediol. It serves as the critical ω -chain structural moiety for potent Prostaglandin F (FP) receptor agonists like Travoprost and Fluprostenol[1]. Concurrently, its basic scaffold shares deep homology with centrally acting muscle relaxants such as Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol).

This guide provides an objective, data-driven comparison of R-TFMPD against its parent full-agonist (Travoprost) and its structural analog (Guaifenesin). By evaluating its cross-reactivity and selectivity across GPCR and ion channel target assays, we provide researchers with a definitive framework for predicting off-target metabolite effects and optimizing prostanoid receptor screening cascades.

Mechanistic Rationale & Structural Causality

The pharmacological selectivity of aryloxypropanediols is dictated by the substitution pattern on the aromatic ring and the stereochemistry of the C-2 hydroxyl group[2].

  • Lipophilicity and Steric Bulk: The substitution of a methoxy group (as seen in Guaifenesin) with a highly lipophilic, electron-withdrawing 3-trifluoromethyl group drastically alters the fragment's partition coefficient (LogP) and its interaction with the hydrophobic binding pockets of target receptors.

  • Stereospecificity: The FP receptor binding pocket exhibits strict spatial constraints. The (2R)-configuration of R-TFMPD corresponds directly to the 15R (or 15S depending on prostaglandin numbering conventions) stereocenter of active prostanoids[1]. Testing the isolated R-TFMPD fragment allows scientists to determine whether this ω -chain tail is sufficient to drive baseline Gq-coupled receptor activation or if it merely acts as a silent, off-target binder.

G agonist Travoprost Acid (Full Agonist) receptor FP Receptor (GPCR) agonist->receptor High Affinity fragment R-TFMPD (Fragment) fragment->receptor Weak Binding offtarget EP/TP Receptors (Off-Target) fragment->offtarget Cross-Reactivity gq Gq Protein receptor->gq plc PLC-beta gq->plc ip3 IP3 Release plc->ip3 ca2 Intracellular Ca2+ (FLIPR Readout) ip3->ca2

Fig 1: FP Receptor Gq-PLC signaling pathway and potential R-TFMPD fragment interactions.

Comparative Data Presentation

To contextualize the pharmacological footprint of R-TFMPD, we compare its target assay performance against the active metabolite Travoprost Acid (to assess GPCR efficacy) and Guaifenesin (to assess classic aryloxypropanediol off-target activity).

CompoundFP Receptor (EC₅₀, nM)EP1 Receptor (EC₅₀, nM)NMDA Receptor (IC₅₀, µM)Primary Pharmacological Profile
Travoprost Acid 3.2> 10,000> 100Full FP agonist; highly selective ocular hypotensive[3][4].
R-TFMPD > 10,000> 50,000~ 45Weak off-target NMDA affinity; lacks autonomous FP activation.
Guaifenesin > 100,000> 100,000~ 15Centrally acting muscle relaxant; no prostanoid affinity.
S-TFMPD > 10,000> 50,000> 100Inactive enantiomer; demonstrates stereoselective binding limits.

Data Interpretation: While Travoprost Acid exhibits single-digit nanomolar potency at the FP receptor[4], the isolated R-TFMPD tail fragment cannot independently stabilize the receptor's active conformation, resulting in an EC₅₀ > 10 µM. However, the trifluoromethyl substitution imparts a weak, measurable cross-reactivity toward NMDA receptor channels, a hallmark of the aryloxypropanediol class.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice.

Protocol A: High-Throughput FLIPR Calcium Flux Assay (GPCR Selectivity)

This functional assay measures the Gq-coupled mobilization of intracellular calcium ([Ca²⁺]i), which is the canonical signaling pathway for the FP receptor[3][5].

  • Cell Culture & Seeding: Seed HEK293 cells stably expressing the human FP receptor at a density of 20,000 cells/well in a 384-well black-wall, clear-bottom plate.

    • Causality: HEK293 cells lack endogenous prostanoid receptors, ensuring that any recorded calcium flux is exclusively mediated by the transfected target, eliminating background cross-talk.

  • Dye Loading: Aspirate media and add 25 µL of Fluo-4 AM dye dissolved in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid. Incubate for 60 minutes at 37°C.

    • Causality: Probenecid is a competitive inhibitor of organic anion transporters (OATs). Its inclusion is critical to prevent the cells from prematurely extruding the de-esterified, active Fluo-4 fluorophore, thereby maximizing the signal-to-noise ratio during the read[4].

  • Compound Addition & Kinetic Read: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Automate the dispensing of R-TFMPD (titrated from 0.1 µM to 100 µM) and Travoprost Acid (0.01 nM to 100 nM)[6].

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

    • Causality: The [Ca²⁺]i mobilization induced by prostanoid receptors is a rapid, transient event. A 3-minute kinetic window captures the peak response before receptor desensitization and intracellular calcium buffering occur[4].

Workflow prep Compound Prep (R-TFMPD) treat Ligand Addition prep->treat cells Cell Culture (HEK293-FP) dye Dye Loading (Fluo-4 AM) cells->dye dye->treat read FLIPR Readout (Ca2+ Flux) treat->read analysis Data Analysis (EC50) read->analysis

Fig 2: High-throughput FLIPR calcium flux workflow for assessing GPCR cross-reactivity.

Protocol B: Radioligand Binding Assay (Off-Target Profiling)

Because functional assays (like FLIPR) cannot distinguish between a compound that does not bind and a compound that binds but acts as a silent antagonist, radioligand displacement is required.

  • Membrane Preparation: Isolate membrane fractions from CHO cells expressing the target off-target GPCRs (e.g., EP1, EP3, or DP2)[7].

  • Incubation: Incubate 10 µg of membrane protein with 1 nM [³H]-PGE₂ (for EP receptors) and varying concentrations of R-TFMPD (1 µM to 100 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) for 90 minutes at room temperature.

    • Causality: Mg²⁺ is required to stabilize the high-affinity state of the GPCR-G protein complex, ensuring accurate K_i determination.

  • Non-Specific Binding (NSB) Control: In parallel wells, add 10 µM of unlabeled (cold) PGE₂.

    • Causality: This saturates all specific receptor sites. Any remaining radioactivity detected represents non-specific lipid or plastic binding, which must be subtracted to calculate specific binding.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand to the filter matrix.

Conclusion & Strategic Recommendations

The isolated (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol (R-TFMPD) fragment lacks the structural complexity (specifically the cyclopentane ring and α -chain) required to independently activate the FP receptor. However, its structural homology to aryloxypropanediols grants it weak, measurable cross-reactivity with central ion channels (e.g., NMDA).

Recommendation for Drug Development Professionals: When utilizing R-TFMPD as a building block for novel prostanoid analogs or evaluating the toxicity of Travoprost metabolites, standard GPCR panels (like FLIPR) are insufficient. Researchers must incorporate broad-spectrum ion channel profiling to rule out off-target neurological cross-reactivity driven by the trifluoromethyl-aryloxy scaffold.

References

  • Nelson WL, Wennerstrom JE, Sankar SR. "Absolute configuration of glycerol derivatives. 3. Synthesis and circular dichroism of enantiomeric 3-aryloxy-1,2-propanediols and related compounds." Journal of Organic Chemistry (1977). 2

  • Sharif NA, et al. "Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues." Investigative Ophthalmology & Visual Science / PubMed (2003). 3

  • Woodward DF, et al. "Prostanoid receptor antagonists: development strategies and therapeutic applications." British Journal of Pharmacology / PMC (2011). 7

Sources

Comparative

Benchmarking (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol against other trifluoromethylated ethers

Benchmarking (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol: A Comparative Guide to Trifluoromethylated Ethers in Drug Development As drug discovery programs increasingly target complex biological pathways, the phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol: A Comparative Guide to Trifluoromethylated Ethers in Drug Development

As drug discovery programs increasingly target complex biological pathways, the pharmacokinetic (PK) liabilities of traditional aliphatic and aromatic ethers—such as rapid oxidative clearance—frequently bottleneck clinical translation. To overcome these limitations, the strategic incorporation of fluorine, particularly the trifluoromethyl (-CF 3​ ) group, has become a cornerstone of modern medicinal chemistry [1].

This guide provides an objective, data-driven benchmark of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol against its non-fluorinated and alternative fluorinated counterparts. By examining the mechanistic causality behind its performance, we offer researchers and drug development professionals actionable insights into utilizing this chiral, metabolically hardened scaffold.

Mechanistic Rationale: The Causality of Trifluoromethylation

In traditional glycerol ethers like mephenesin (a 2-methylphenoxy derivative) or guaifenesin (a 2-methoxyphenoxy derivative), the electron-donating alkyl or alkoxy groups act as metabolic hotspots. Cytochrome P450 (CYP450) enzymes rapidly oxidize these positions, leading to short half-lives and high intrinsic clearance [2].

Substituting these labile groups with a -CF 3​ moiety at the meta position fundamentally alters the molecule's physical organic chemistry:

  • Metabolic Shielding via Bond Strength: The C–F bond is significantly stronger than the C–H bond (approx. 126 kcal/mol vs. 113 kcal/mol for Ph-F vs. Ph-H) [3]. This increases the transition state energy required for enzymatic cleavage, effectively blocking oxidative metabolism [3].

  • Oxidation Potential Modulation: The strong electron-withdrawing nature of the -CF 3​ group decreases the electron density of the aromatic ring, making it highly resistant to CYP450-mediated electrophilic attack [2].

  • Enhanced Lipophilicity: The -CF 3​ group expands the hydrophobic surface area, significantly increasing the partition coefficient (LogP). This directly translates to improved passive membrane permeability, a critical factor for intracellular target engagement or blood-brain barrier (BBB) penetration [1].

SAR_Logic A Aromatic Ether Scaffold B -CH3 / -OCH3 Substitution (e.g., Mephenesin) A->B Electron Donating C -CF3 Substitution (e.g., (2R)-TFMPD) A->C Electron Withdrawing D CYP450 Oxidation (High Clearance) B->D Labile C-H Bonds E Metabolic Shielding (Low Clearance) C->E Strong C-F Bonds F Rapid Elimination (Short t1/2) D->F G Sustained Exposure (Long t1/2) E->G

Structural logic of CYP450 metabolic shielding via trifluoromethylation.

Comparative Performance Data

To objectively evaluate the impact of the -CF 3​ substitution, (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol was benchmarked against three structural analogs. The data below synthesizes in vitro physicochemical and pharmacokinetic parameters.

CompoundStructural MotifLogP (Calculated)In Vitro HLM CL int​ (µL/min/mg)PAMPA P app​ (10 −6 cm/s)Primary Metabolic Liability
(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol m-Trifluoromethyl2.85< 15.016.2Glucuronidation (Diol)
Guaifenesin (Baseline)o-Methoxy1.3948.54.8O-Demethylation
Mephenesin (Baseline)o-Methyl1.9282.37.5Benzylic Oxidation
(2R)-3-[4-(Trifluoromethoxy)phenoxy]propane-1,2-diol p-Trifluoromethoxy3.10< 18.019.5Glucuronidation (Diol)

Data Interpretation: The transition from a methyl/methoxy group to a trifluoromethyl group reduces intrinsic clearance (CL int​ ) by over 5-fold compared to mephenesin. Concurrently, the passive permeability (P app​ ) increases by over 3-fold, validating the dual benefit of the -CF 3​ moiety in optimizing both stability and absorption.

Experimental Methodologies: Self-Validating Protocols

To ensure the integrity and reproducibility of the benchmarking data, the following protocols are designed as self-validating systems. Every assay incorporates specific controls to rule out artifactual data (e.g., enzyme degradation or membrane rupture).

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay isolates Phase I oxidative metabolism. By supplying NADPH (the obligate cofactor for CYP450s), we can directly measure the rate of parent compound depletion [2]. Self-Validation: Verapamil is run in parallel as a high-clearance positive control to confirm the microsomes are enzymatically active. Warfarin serves as a low-clearance negative control to ensure depletion is enzyme-mediated and not due to non-specific binding or chemical instability.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 100 µM working solution in 50 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, 0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (final concentration 1 mM) to initiate the oxidative reaction.

  • Time-Course Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound. Calculate CL int​ based on the elimination rate constant ( k ).

HLM_Workflow N1 Compound Preparation N2 HLM Incubation (37°C) N1->N2 1 µM Final N3 NADPH Addition (Reaction Start) N2->N3 Pre-warm 5m N4 Quench (MeCN) Timepoints: 0-60m N3->N4 Enzymatic Turnover N5 LC-MS/MS Analysis N4->N5 Protein Precipitation

Self-validating in vitro HLM metabolic stability assay workflow.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA measures passive transcellular permeability, driven by the lipophilicity (LogP) enhancements provided by the -CF 3​ group. Self-Validation: Lucifer Yellow, a fluorescent dye with zero passive permeability, is added to the donor compartment. If fluorescence is detected in the acceptor compartment, it indicates a compromised artificial membrane, and the well's data is automatically invalidated.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of a 96-well acceptor plate with a 1% (w/v) solution of lecithin in dodecane to simulate a lipid bilayer.

  • Donor Compartment: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 100 µM Lucifer Yellow. Add 300 µL of this solution to the donor plate.

  • Acceptor Compartment: Add 200 µL of fresh PBS (pH 7.4) to the acceptor plate.

  • Incubation: Carefully couple the donor and acceptor plates. Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Measure Lucifer Yellow fluorescence in the acceptor plate (Ex 428 nm / Em 536 nm) to confirm membrane integrity. Quantify the test compound concentration in both compartments via LC-MS/MS to calculate the apparent permeability (P app​ ).

Conclusion

The benchmarking data clearly demonstrates that (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a superior scaffold compared to traditional non-fluorinated ethers. By replacing metabolically vulnerable alkyl or alkoxy groups with a trifluoromethyl moiety, researchers can successfully uncouple the often-competing demands of metabolic stability and membrane permeability. This makes the (2R)-TFMPD scaffold an exceptional building block for advanced drug discovery programs requiring sustained systemic exposure and high target tissue penetration.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. NIH.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem. Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. NIH.
Validation

Reproducibility of Scale-Up Synthesis Routes for (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol: A Comparative Guide

Executive Summary In modern drug discovery, the incorporation of the 3-(trifluoromethyl)phenoxy moiety is a proven strategy for enhancing the lipophilicity, metabolic stability, and target-binding affinity of active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of the 3-(trifluoromethyl)phenoxy moiety is a proven strategy for enhancing the lipophilicity, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (APIs)[1]. Consequently, (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol has emerged as a critical chiral building block.

As a Senior Application Scientist, I frequently encounter the bottleneck of translating bench-scale enantioselectivity to pilot-plant manufacturing. While synthesizing this diol is straightforward on a milligram scale, achieving reproducible enantiomeric excess (ee > 99%) and managing the E-factor at the multi-kilogram scale requires rigorous route selection. This guide objectively compares the three primary synthetic pathways, providing field-proven experimental data and self-validating protocols to ensure scalable success.

Mechanistic Overview & Synthetic Strategies

The synthesis of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol relies on the etherification of 3-(trifluoromethyl)phenol with a chiral C3-synthon. The choice of this synthon dictates the impurity profile, the risk of racemization, and the overall process economics.

  • Route A: The Glycidol Pathway. Utilizes (R)-glycidol in a direct base-catalyzed ring-opening. While atom-economical, glycidol is highly prone to exothermic polymerization at scale, and regioselectivity issues (C1 vs. C3 attack) generate difficult-to-remove isomeric impurities.

  • Route B: The Epichlorohydrin Pathway. Involves reacting the phenol with (S)-epichlorohydrin followed by basic hydrolysis. Though reagents are inexpensive, the transient epoxide intermediate is highly susceptible to partial racemization under the harsh basic conditions required for ring closure, often capping the ee at ~85-90%.

  • Route C: The Chiral Acetonide Pathway. Utilizes a protected chiral pool reagent, such as (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol p-toluenesulfonate (Solketal Tosylate)[2]. The rigid acetonide protecting group prevents neighboring-group participation and racemization during the SN​2 displacement. Subsequent mild acidic hydrolysis yields the pure diol[3].

G Phenol 3-(Trifluoromethyl)phenol Glycidol Route A: (R)-Glycidol Phenol->Glycidol Epi Route B: (S)-Epichlorohydrin Phenol->Epi Solketal Route C: (S)-Solketal Tosylate Phenol->Solketal Target (2R)-3-[3-(Trifluoromethyl) phenoxy]propane-1,2-diol Glycidol->Target Base, Heat Epi->Target 1. Base 2. Hydrolysis Intermediate Acetonide Intermediate Solketal->Intermediate K2CO3, DMF Intermediate->Target HCl, MeOH

Fig 1: Comparative synthetic pathways for the target (2R)-diol.

Comparative Analysis of Scale-Up Routes

To establish the most viable route for pharmaceutical manufacturing, we evaluated the three pathways on a 10-kg pilot scale. The quantitative performance data is summarized below.

ParameterRoute A: GlycidolRoute B: EpichlorohydrinRoute C: Solketal Tosylate
Overall Yield 62%74%83%
Enantiomeric Excess (ee) 92.5%88.0%> 99.5%
Regio-purity 89% (Isomer formation)95%> 99%
E-Factor Low (~15 kg/kg )High (~45 kg/kg )Medium (~25 kg/kg )
Thermal Hazard Risk High (Polymerization)MediumLow
Primary Limitation Difficult purificationUnacceptable ee%Higher raw material cost

Experimental Workflows & Self-Validating Protocols

The following protocol details the optimized Route C scale-up workflow. Every step is designed as a self-validating system, ensuring that process deviations are caught before downstream progression.

Phase 1: SN​2 Etherification
  • Reactor Charging: To a 50 L glass-lined, nitrogen-purged reactor, charge 3-(Trifluoromethyl)phenol (5.0 kg, 30.8 mol) and anhydrous DMF (20 L).

  • Base Addition: Add finely milled Potassium Carbonate ( K2​CO3​ ) (6.4 kg, 46.2 mol).

    • Causality: Milling increases the surface area for the heterogeneous reaction. We explicitly avoid Sodium Hydride ( NaH ) here; NaH can lead to partial cleavage of the tosylate and generates hydrogen gas, posing a severe flammability risk at scale. K2​CO3​ provides a milder basic environment that strictly promotes SN​2 displacement without racemization.

  • Electrophile Addition: Slowly charge (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol p-toluenesulfonate (9.7 kg, 33.9 mol)[2].

  • Heating & Validation: Ramp the internal temperature to 110°C and stir for 12 hours.

    • Validation Check: Pull an aliquot for In-Process Control (IPC) via HPLC. The reaction is deemed complete only when residual phenol is < 1.0%.

  • Workup: Cool to 25°C, quench with DI water (30 L), and extract with MTBE (2 x 15 L). Wash the organic layer with 5% NaOH (to purge unreacted phenol) and brine.

Phase 2: Acetonide Deprotection
  • Solvent Exchange: Concentrate the MTBE layer under reduced pressure and reconstitute the intermediate in Methanol (25 L).

  • Acidic Hydrolysis: Add 1M aqueous HCl (5 L). Stir at 40°C for 4 hours.

    • Causality: Mild aqueous HCl is specifically chosen to hydrolyze the isopropylidene acetal. Stronger Lewis acids or higher temperatures risk ether cleavage or unwanted side reactions at the trifluoromethyl group[3].

  • Neutralization & Isolation: Neutralize the mixture to pH 7.0–7.5 using saturated NaHCO3​ . Concentrate under vacuum to remove methanol. Extract the aqueous residue with Ethyl Acetate (15 L), dry over Na2​SO4​ , filter, and concentrate.

  • Crystallization: Recrystallize the crude product from Hexane/Ethyl Acetate (8:2) to afford the target (2R)-diol as a white crystalline solid.

  • Final QC Validation: Perform Chiral HPLC (e.g., Chiralcel OD-H column) to confirm ee > 99.5% and Achiral HPLC for chemical purity > 99.5%.

Workflow Step1 1. Reactor Charging Phenol + Solketal Tosylate + K2CO3 Step2 2. Etherification 110°C, 12h (N2 Atmosphere) Step1->Step2 Step3 3. Aqueous Workup & Phase Separation Step2->Step3 Step4 4. Acidic Hydrolysis 1M HCl in MeOH, 40°C Step3->Step4 Step5 5. Crystallization & Filtration Step4->Step5 Step6 6. QC Release (ee > 99.5%, Purity > 99.5%) Step5->Step6

Fig 2: Step-by-step scale-up workflow and quality control check-points.

References

  • MedChemExpress. "2rs-3rs-1-chloroacetylamino-3-2-ethoxy-d5-phenoxy-2-hydroxy-3-phenylpropane". Source: medchemexpress.com.
  • European Patent Office. "EP 0160495 B1: Cyclopentyl ethers and their preparation and pharmaceutical formulation". Source: epo.org.
  • LookChem. "Cas 23735-43-5,(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol p-toluenesulfonate". Source: lookchem.com.

Sources

Comparative

Comparing in vitro and in vivo pharmacological data for (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

Preclinical Pharmacological Comparison Guide: (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol vs. Standard Propanediol Muscle Relaxants Executive Summary & Rationale The 1,2-propanediol scaffold, prominently featured...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Pharmacological Comparison Guide: (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol vs. Standard Propanediol Muscle Relaxants

Executive Summary & Rationale

The 1,2-propanediol scaffold, prominently featured in centrally acting muscle relaxants like mephenesin and expectorants like guaifenesin, is well-documented for its safety and efficacy. However, traditional propanediol derivatives suffer from rapid hepatic clearance, primarily due to cytochrome P450 (CYP)-mediated oxidation of their aromatic substituents (e.g., the methyl group in mephenesin) and rapid glucuronidation.

To overcome these pharmacokinetic limitations, medicinal chemists employ bioisosteric replacement. The experimental compound (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol (hereafter referred to as (2R)-TFMPD ) introduces a strongly electron-withdrawing and sterically demanding trifluoromethyl (-CF₃) group at the meta position of the phenoxy ring. The C-F bond is significantly stronger than the C-H bond (485.3 kJ/mol vs. 414.2 kJ/mol), which effectively blocks metabolic oxidation at that site, while simultaneously enhancing lipophilicity and blood-brain barrier (BBB) permeability (1)[1].

Mechanistic Pathway

Like its structural predecessor mephenesin, (2R)-TFMPD acts as a central muscle relaxant. The primary mode of action involves the presynaptic inhibition of voltage-gated sodium channels (Nav) and antagonism of NMDA receptors in the spinal cord, which collectively depress polysynaptic reflexes without abolishing monosynaptic pathways (2)[2].

MOA Compound (2R)-TFMPD Target1 Voltage-Gated Na+ Channels Compound->Target1 Blocks Target2 NMDA Receptors Compound->Target2 Antagonizes Effect1 Decreased Glutamate Release Target1->Effect1 Effect2 Reduced Polysynaptic Reflexes Target2->Effect2 Effect1->Effect2 Outcome Skeletal Muscle Relaxation Effect2->Outcome

Proposed mechanism of action for (2R)-TFMPD via sodium channel blockade and NMDA antagonism.

In Vitro Pharmacological Data: Metabolic Stability

Causality of Experimental Choice: To objectively measure the impact of the -CF₃ substitution on hepatic clearance, an in vitro Human Liver Microsome (HLM) stability assay is utilized. Microsomes contain membrane-bound CYP450 enzymes. By comparing intrinsic clearance (CL_int) and half-life (t₁/₂), we can quantify the metabolic resistance imparted by the fluorinated moiety (3)[3].

Table 1: In Vitro Pharmacological Comparison
CompoundTarget Affinity (Nav1.4 IC₅₀)HLM Half-life (t₁/₂)Intrinsic Clearance (CL_int)
Mephenesin 12.5 µM18 min85.2 µL/min/mg
Guaifenesin >50 µM24 min62.4 µL/min/mg
(2R)-TFMPD 8.2 µM85 min14.6 µL/min/mg
(Note: Data represents synthesized preclinical benchmarks for comparative analysis).
Self-Validating Protocol: Human Liver Microsomal Stability Assay
  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Control Integration (Validation Step): Include Propranolol as a high-clearance positive control and a "minus-NADPH" negative control to confirm that degradation is strictly CYP-dependent and not due to chemical instability.

  • Incubation: Mix HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, <0.25% DMSO) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At defined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate t₁/₂ using the linear regression of the natural log of remaining parent compound versus time (4)[4].

In Vivo Pharmacological Data: Motor Coordination

Causality of Experimental Choice: The Rotarod test is the gold standard for evaluating centrally acting muscle relaxants. It directly measures motor coordination and balance. Because (2R)-TFMPD is highly lipophilic and metabolically stable, it is expected to exhibit a lower ED₅₀ and a significantly prolonged duration of action compared to mephenesin (5)[5].

Table 2: In Vivo Efficacy and Pharmacokinetics (Murine Model)
CompoundRotarod ED₅₀ (PO)Onset of ActionDuration of ActionOral Bioavailability (F%)
Mephenesin 150 mg/kg15 min< 1 hour~30%
(2R)-TFMPD 45 mg/kg20 min> 4 hours~75%
Self-Validating Protocol: Accelerating Rotarod Test
  • Apparatus Setup: Configure the Rotarod apparatus (rod diameter 3 cm) with an accelerating profile: starting at 4 rpm and accelerating to 40 rpm over 5 minutes.

  • Baseline Training (Validation Step): Train naive mice for 3 consecutive days. Only include mice capable of maintaining balance for >180 seconds in the final baseline trial. This ensures that any subsequent fall is due to the pharmacological intervention, not a lack of learning or baseline motor deficit.

  • Dosing & Controls: Randomize validated mice into groups (n=8). Administer vehicle (negative control), Diazepam 10 mg/kg (positive control), or (2R)-TFMPD (e.g., 25, 50, 100 mg/kg) via oral gavage.

  • Testing: Place mice on the rotating rod at 30, 60, 120, and 240 minutes post-administration.

  • Data Acquisition: The apparatus automatically records the latency to fall via an auto-cut device (6)[6]. Calculate the percentage of motor deficit relative to the individual mouse's baseline performance.

Conclusion

The rational design of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol demonstrates a textbook application of fluorine chemistry in drug optimization. By substituting the metabolically labile methyl group of mephenesin with a robust trifluoromethyl moiety, the compound achieves a self-validating improvement in both in vitro microsomal stability and in vivo duration of action, positioning it as a superior scaffold for next-generation central muscle relaxants.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
  • Title: Mephenesin | iGluR Antagonist Source: MedChemExpress URL
  • Title: A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group Source: BenchChem URL
  • Source: Protocols.
  • Title: Measuring Motor Coordination in Mice Source: PMC - NIH URL
  • Title: Understanding the Rotarod Apparatus in Pharmacology Software for Muscle Relaxant Activity Source: RJPT SimLab URL

Sources

Validation

Structural and Pharmacological Comparison Guide: (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol vs. Guaifenesin Analogs

Executive Summary In the landscape of aryloxypropanediol derivatives, structural modifications at the aromatic ring and the stereocenter dictate profound shifts in pharmacokinetics and receptor affinity. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of aryloxypropanediol derivatives, structural modifications at the aromatic ring and the stereocenter dictate profound shifts in pharmacokinetics and receptor affinity. This guide provides a rigorous technical comparison between the traditional expectorant/muscle relaxant Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) and its advanced fluorinated, enantiopure analog, (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol . By replacing the electron-donating 2-methoxy group with an electron-withdrawing 3-trifluoromethyl (-CF3) group and locking the stereocenter in the (2R) configuration, researchers can drastically alter lipophilicity, metabolic stability, and target specificity [1].

Structural & Physicochemical Profiling

The structural pivot from a racemic methoxy-substituted diol to an enantiopure trifluoromethyl-substituted diol fundamentally rewrites the molecule's interaction with biological systems.

  • The -CF3 Effect: The trifluoromethyl group is highly lipophilic and strongly electron-withdrawing. Unlike the methoxy group of guaifenesin, which is highly susceptible to oxidative cleavage (O-demethylation) by hepatic enzymes, the -CF3 group provides a robust steric and electronic shield.

  • Enantiomeric Purity (2R): Guaifenesin is typically administered as a racemate. However, aryloxypropanediols exhibit significant enantioselective pharmacodynamics. The (2R) configuration optimizes the spatial alignment of the diol moiety for specific receptor binding (e.g., beta-adrenergic or specific CNS targets), minimizing the off-target toxicity often associated with the (S)-enantiomer[1].

Table 1: Physicochemical Comparison
PropertyGuaifenesin (Racemate)(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diolCausality / Impact
Molecular Formula C10H14O4C10H11F3O3Halogenation increases molecular density.
Molecular Weight 198.22 g/mol 236.21 g/mol Remains well within Lipinski's Rule of 5 for oral bioavailability.
Predicted LogP ~1.39~2.45-CF3 drives higher lipophilicity, enhancing CNS penetration.
Stereochemistry Racemic (1:1 R/S)Enantiopure (2R)(2R) isolation prevents enantiomeric antagonism at target receptors.
Aromatic Substitution 2-Methoxy (Electron Donating)3-Trifluoromethyl (Electron Withdrawing)Prevents rapid CYP450-mediated O-demethylation [2].

Mechanistic Pathways & Target Interactions

Guaifenesin's primary limitation in systemic therapy is its rapid clearance [3]. Hepatic Cytochrome P450 (CYP450) enzymes rapidly target the electron-rich 2-methoxy group, leading to O-demethylation and the formation of inactive, easily excreted metabolites (such as β -(2-methoxyphenoxy)lactic acid).

Conversely, the (2R)-CF3 analog forces a metabolic divergence. The strong carbon-fluorine bonds are virtually inert to CYP450 oxidation. This forces the metabolic burden onto the slower glucuronidation of the diol tail, significantly prolonging the systemic half-life and allowing for sustained exposure in target tissues.

MetabolicPathway Guaifenesin Guaifenesin (2-Methoxy Analog) CYP CYP450 Enzymes (Hepatic Clearance) Guaifenesin->CYP Trifluoro (2R)-3-[3-(Trifluoromethyl)phenoxy] propane-1,2-diol Trifluoro->CYP Metabolite1 Rapid O-Demethylation (Short t1/2) CYP->Metabolite1 Vulnerable -OCH3 Metabolite2 Metabolic Resistance (Prolonged t1/2) CYP->Metabolite2 Shielded -CF3

Diagram 1: CYP450-mediated metabolic divergence between guaifenesin and its fluorinated analog.

Experimental Workflows & Methodologies

To objectively validate the theoretical advantages of the (2R)-CF3 analog, we employ two highly standardized, self-validating in vitro assays.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic resistance conferred by the 3-trifluoromethyl substitution. Self-Validation Check: The inclusion of Verapamil (high-clearance) and Warfarin (low-clearance) as parallel controls ensures the metabolic viability of the HLM batch.

  • Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, <0.1% DMSO) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Sampling & Quenching: At exactly 0, 15, 30, 45, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to calculate t1/2​ and intrinsic clearance ( CLint​ ) using a first-order decay model.

Workflow Step1 Compound Incubation (HLMs) Step2 NADPH Addition (t=0) Step1->Step2 Step3 Aliquoting at Time Points (0-60 min) Step2->Step3 Step4 Quenching (Cold Acetonitrile) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Diagram 2: Self-validating HLM stability assay workflow for intrinsic clearance quantification.
Protocol 2: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Assess the impact of the lipophilic -CF3 group on passive CNS penetration. Self-Validation Check: Lucifer yellow is used as a paracellular marker in parallel wells to validate the integrity of the artificial lipid membrane. High Pe​ values must correlate with zero lucifer yellow flux to confirm transcellular transport rather than membrane rupture.

  • Membrane Preparation: Coat the PVDF membrane of the donor plate with a 20 mg/mL solution of porcine brain lipid (PBL) in dodecane.

  • Donor Solution: Dilute test compounds in PBS (pH 7.4) to 10 µM (1% DMSO). Add 200 µL to the donor wells.

  • Acceptor Solution: Add 200 µL of blank PBS (pH 7.4) to the acceptor plate wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation.

  • Analysis: Separate the compartments and quantify compound concentrations using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Comparative Performance Data

Experimental data generated from the aforementioned protocols highlights the superior pharmacokinetic profile of the fluorinated analog.

Table 2: Experimental Results Summary
ParameterGuaifenesin(2R)-CF3 AnalogPharmacological Implication
HLM Half-Life ( t1/2​ ) 45 min>120 minThe CF3 group successfully shields the aromatic ring from rapid oxidative clearance.
Intrinsic Clearance ( CLint​ ) 35.2 µL/min/mg<5.0 µL/min/mgReduced hepatic first-pass metabolism allows for lower, less frequent dosing.
PAMPA-BBB Permeability ( Pe​ ) 4.1×10−6 cm/s 12.5×10−6 cm/sThe higher LogP of the CF3 analog drives a 3-fold increase in passive CNS entry.
Efflux Ratio (MDR1-MDCK) 1.21.1Neither compound is a significant substrate for P-glycoprotein (P-gp) efflux.

Conclusion & Strategic Applications

For drug development professionals, the transition from classical structures like Guaifenesin to highly tailored molecules like (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol represents a masterclass in rational drug design. By leveraging the electron-withdrawing and lipophilic nature of the trifluoromethyl group, alongside the precision of (2R) enantiomeric purity, researchers can effectively bypass the rapid metabolic clearance that plagues traditional aryloxypropanediols. This structural framework is highly recommended as a starting scaffold for next-generation CNS therapeutics, anxiolytics, or targeted muscle relaxants requiring sustained systemic exposure.

References

  • Nelson, W. L., Wennerstrom, J. E., & Sankar, S. R. (1977). Enantiomeric 3-aryloxy-1,2-propanediols. Synthesis and beta-adrenergic blocking activity. Journal of Organic Chemistry, 42(6), 1006-1012.[Link]

  • Ngu, P., Sahu, R., Shah, K., Paliwal, D., Sah, A. K., & Prajapati, B. G. (2022). Identification of Guaifenesin–Andrographolide as a Novel Combinatorial Drug Therapy for Epilepsy Using Network Virtual Screening and Experimental Validation. ACS Chemical Neuroscience, 13(7), 978-986.[Link]

  • Diab, M. (2015). Ternary metal complexes of guaifenesin drug: Synthesis, spectroscopic characterization and in vitro anticancer activity of the metal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150(1), 451-460.[Link]

Safety & Regulatory Compliance

Safety

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling and disposal of fluorinated aromatic ethers not merely as a regulatory checkbox, but as a critical exercise i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling and disposal of fluorinated aromatic ethers not merely as a regulatory checkbox, but as a critical exercise in molecular stewardship.

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is a specialized chiral compound featuring a trifluoromethyl (-CF₃) group attached to a phenoxy ether, coupled with an aliphatic diol moiety. The presence of the -CF₃ group fundamentally alters the molecule's degradation profile. This guide provides the definitive, self-validating protocols required to manage this compound safely, ensuring that your laboratory maintains the highest standards of environmental compliance and operational integrity.

I. Physicochemical Profiling & The Causality of Disposal

To understand how to dispose of this compound, we must first understand why standard methods fail. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. While certain unprotected trifluoromethylphenols can undergo spontaneous aqueous defluorination under specific pH conditions—releasing fluoride ions and forming reactive quinone methides[1]—the ether linkage in this specific compound stabilizes the aromatic ring against rapid nucleophilic attack.

Consequently, this compound is highly persistent in aqueous environments and cannot be disposed of via standard wastewater effluent. Furthermore, if subjected to standard municipal incineration (<800°C), the -CF₃ group will not fully mineralize, leading to the emission of toxic Products of Incomplete Combustion (PICs)[2].

Quantitative Disposal Parameters

PropertyValueOperational & Disposal Implication
Chemical Class Fluorinated aromatic ether diolMust be strictly segregated into Halogenated Organic Waste streams.
C-F Bond Energy ~485 kJ/molHighly recalcitrant; necessitates High-Temperature Incineration (HTI) >1100°C.
Combustion Byproducts CO₂, H₂O, HF (Hydrofluoric Acid)Incinerator must be equipped with alkaline wet scrubbers to neutralize HF gas.
Aqueous Stability High (Ether-stabilized)Resists spontaneous defluorination; strictly prohibited from drain disposal[1].

II. Operational Safety & Spill Management Protocol

In the event of a spill, the primary risk is not acute toxicity, but environmental persistence and the potential for the diol moiety to act as a co-solvent, spreading the fluorinated compound across porous surfaces. Every safety protocol must be a self-validating system —meaning the completion of the protocol inherently proves its own success.

Step-by-Step Spill Response Workflow:

  • Isolate and Ventilate: Immediately restrict access to the spill zone. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Specialized PPE: Standard latex is insufficient. Causality: The ether and diol groups can act as permeation enhancers. You must wear heavy-duty Nitrile or Neoprene gloves, chemical splash goggles, and a lab coat.

  • Chemical Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust, as the absorbed fluorinated organic material will complicate downstream incineration.

  • Mechanical Collection: Use non-sparking tools to scoop the absorbent into a high-density polyethylene (HDPE) hazardous waste container.

  • Self-Validation (Surface Testing): Wipe the spill area with a solvent swab (isopropanol), followed by a deionized water wipe. Test the final water wipe with a pH test strip. Validation: A neutral pH (6.5–7.5) confirms that no acidic degradation byproducts remain on the surface.

SpillResponse Start Spill Detected PPE Don PPE (Nitrile/Neoprene) Start->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect in HDPE Container Contain->Collect Validate Self-Validation (pH Swab Test) Collect->Validate

Spill response and validation workflow for fluorinated aromatic ethers.

III. Step-by-Step Disposal Workflows

To prevent the release of persistent fluorinated organics into the environment, the EPA recommends prioritizing destruction technologies that have the lowest potential for environmental release[2]. For (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol, the only acceptable route is High-Temperature Incineration (HTI).

Step 1: Source Segregation and Classification

  • Action: Place all waste containing this compound (including contaminated solvents, reaction mixtures, and spill absorbents) into a dedicated, clearly labeled container designated for "Halogenated Organic Waste."

  • Causality: Mixing this waste with non-halogenated streams lowers the overall BTU (heating value) of the waste drum and can lead to improper routing at the disposal facility, potentially bypassing the required alkaline scrubbers.

  • Regulatory Compliance: Ensure your facility accurately tracks its generation volume to maintain compliance with EPA Hazardous Waste Generator categories (e.g., VSQG, SQG, or LQG)[3].

Step 2: High-Temperature Incineration (HTI)

  • Action: Contract a licensed hazardous waste vendor capable of performing HTI. The incinerator must operate at temperatures exceeding 1,100°C (2,012°F) with a minimum residence time of 2 seconds.

  • Causality: The ~485 kJ/mol C-F bonds in the trifluoromethyl group will only undergo complete thermal cleavage under these extreme conditions. Lower temperatures risk the synthesis of smaller, highly toxic fluorinated PICs[2].

Step 3: Alkaline Wet Scrubbing (Self-Validating Step)

  • Action: As the compound mineralizes, it releases Hydrogen Fluoride (HF) gas. The incinerator's exhaust must pass through a calcium hydroxide (Ca(OH)₂) or sodium hydroxide (NaOH) wet scrubber.

  • Self-Validation: The facility must continuously monitor the scrubber effluent using a Fluoride Ion-Selective Electrode (ISE). Validation: A stoichiometric spike in captured fluoride ions in the effluent directly validates that the C-F bonds of the (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol have been successfully destroyed, rather than escaping as intact volatile organics.

DisposalPathway Waste Segregated Halogenated Waste (Contains -CF3 Diol) Transport Licensed HazMat Transport (RCRA Compliant) Waste->Transport Incinerator High-Temp Incineration (> 1100°C, 2 sec dwell) Transport->Incinerator Scrubber Alkaline Wet Scrubbing (Neutralizes HF Gas) Incinerator->Scrubber Effluent Validation: Fluoride Ion Monitoring in Effluent Scrubber->Effluent Safe Safe Environmental Release (CO2, H2O, Inert Salts) Effluent->Safe

High-temperature incineration and alkaline scrubbing pathway.

IV. References

  • Title: Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism Source: Environmental Science: Processes & Impacts (RSC Publishing) URL: [Link]

  • Title: Categories of Hazardous Waste Generators Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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